2-(4-Bromophenyl)Acetophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAKAWFMITEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541364 | |
| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22421-88-1 | |
| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Bromophenyl)acetophenone synthesis via Friedel-Crafts acylation
An In-Depth Technical Guide to the Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This guide provides a comprehensive overview of the synthesis of 4-bromoacetophenone, a key building block in medicinal chemistry, through the Friedel-Crafts acylation of bromobenzene. The bromo-substituent on the aromatic ring acts as a deactivating group but directs the incoming acyl group primarily to the para position due to steric hindrance and resonance effects.[5][6] This regioselectivity makes the Friedel-Crafts acylation an efficient route to this specific isomer.
Reaction Mechanism
The Friedel-Crafts acylation of bromobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive, resonance-stabilized acylium ion.[5]
-
Electrophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[4][6]
Caption: Mechanism of Friedel-Crafts Acylation of Bromobenzene.
Experimental Protocols
Several protocols for the synthesis of 4-bromoacetophenone have been reported, primarily differing in the choice of acylating agent and solvent. Below are detailed methodologies based on established procedures.
Protocol 1: Acylation using Acetic Anhydride
This protocol is adapted from student laboratory procedures which are well-documented.[5][6][7]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromobenzene
-
Acetic anhydride
-
Dry dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl) solution
-
Anhydrous drying agent (e.g., CaCl₂, MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous aluminum chloride (5.6 moles per 2.5 moles of bromobenzene) and a dry solvent like carbon disulfide.[7] Add bromobenzene (2.5 moles) to the mixture.[7]
-
Addition of Acylating Agent: Slowly add acetic anhydride (2 moles) dropwise to the stirring mixture.[7] An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride (HCl) gas, which should be directed to a gas trap.[7]
-
Reaction: Heat the mixture to a gentle reflux and maintain for approximately one hour after the addition is complete to drive the reaction to completion.[7]
-
Workup and Quenching: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[7][8] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. If using a solvent like DCM or CS₂, the organic layer will be the lower layer. Separate the organic layer and extract the aqueous layer with additional portions of the solvent.[5][8]
-
Washing: Combine the organic extracts and wash successively with water, a dilute sodium hydroxide solution (to remove any unreacted acetic anhydride and acid), and finally with a saturated sodium chloride solution (brine).[7][8]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator.[6][8]
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[8]
Protocol 2: Acylation using Acetyl Chloride
This method uses the more reactive acetyl chloride as the acylating agent.[8]
Procedure:
-
Reaction Setup: In a suitable flask, place dry aluminum trichloride (150 mmol) and cautiously add bromobenzene (125 mmol) with stirring.[8]
-
Addition and Reaction: Warm the mixture to 50°C and add acetyl chloride (130 mmol) dropwise.[8] After the addition, continue stirring at 50°C for several hours (e.g., 5 hours) to ensure the reaction is complete.[8]
-
Workup and Purification: The workup and purification steps are similar to those described in Protocol 1, involving quenching with ice/HCl, extraction with a suitable solvent like MTBE, washing, drying, and purification by vacuum distillation.[8]
Data Presentation
The following tables summarize quantitative data from various reported syntheses.
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Protocol 1 (Acetic Anhydride)[6][7] | Protocol 2 (Acetyl Chloride)[8] |
| Bromobenzene | 2.5 mol (392 g) | 125 mmol (19.6 g) |
| Acylating Agent | 2.0 mol Acetic Anhydride (204 g) | 130 mmol Acetyl Chloride (8.3 g) |
| Lewis Acid (AlCl₃) | 5.6 mol (750 g) | 150 mmol (20.0 g) |
| Solvent | Carbon Disulfide (1 L) | None specified (neat) |
| Temperature | Gentle Reflux | 50 °C |
| Reaction Time | 1 hour post-addition | 5 hours post-addition |
Table 2: Product Yield and Physical Properties
| Property | Reported Value | Reference |
| Theoretical Yield | Varies based on scale | - |
| Actual Yield | 70 - 80% | [7][8] |
| Appearance | Light brown liquid or solid | [6] |
| Boiling Point | 130 °C at 20 mbar | [8] |
| Melting Point | 50 °C | [8] |
Experimental Workflow
The general workflow for the synthesis, isolation, and purification of 4-bromoacetophenone is depicted below.
Caption: General workflow for 4-bromoacetophenone synthesis.
Limitations and Considerations
-
Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, deactivating it.[4] Often, a molar excess is used.[5][6]
-
Substrate Reactivity: The reaction is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene). While bromobenzene is deactivated, it is still sufficiently reactive for acylation.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst. All glassware must be thoroughly dried, and anhydrous reagents should be used.
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group deactivates the aromatic ring, making it less susceptible to further substitution.[3][4]
Conclusion
The Friedel-Crafts acylation of bromobenzene is a reliable and efficient method for the synthesis of 4-bromoacetophenone. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using appropriate stoichiometry of the Lewis acid catalyst, high yields of the desired product can be achieved. The straightforward workup and purification procedures make this a practical route for both academic and industrial applications, providing a valuable intermediate for the development of more complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. studylib.net [studylib.net]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
An In-depth Technical Guide to Brominated Acetophenone Derivatives
Clarification of Nomenclature: Interpreting "2-(4-Bromophenyl)acetophenone"
The chemical name "this compound" suggests an acetophenone molecule with a 4-bromophenyl group attached to the second carbon (the alpha-carbon) of the acetyl group. However, this specific structure is not commonly encountered in chemical literature or databases. It is more probable that the query refers to one of two common isomers of bromoacetophenone: 4'-Bromoacetophenone or 2,4'-Dibromoacetophenone . This guide will provide a comprehensive overview of the chemical properties and structure of these two prominent compounds, which are widely used as intermediates in organic synthesis.
4'-Bromoacetophenone
4'-Bromoacetophenone is an aromatic ketone where a bromine atom is substituted at the para position of the phenyl ring of acetophenone. It is a key starting material in the synthesis of various pharmaceuticals and other organic compounds.[1][2]
Chemical Properties and Structure
Below is a summary of the key chemical properties of 4'-Bromoacetophenone.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-bromophenyl)ethanone | [3][4] |
| Synonyms | p-Bromoacetophenone, 1-Acetyl-4-bromobenzene | [5][6] |
| CAS Number | 99-90-1 | [1] |
| Molecular Formula | C₈H₇BrO | [1][3] |
| Molecular Weight | 199.04 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6][7] |
| Melting Point | 49-52 °C | [5][8] |
| Boiling Point | 255 °C | [1][5] |
| Solubility | Soluble in chloroform, alcohol, ether, glacial acetic acid, benzene, and carbon disulfide. Insoluble in water. | [1][5][6][7] |
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃): δ 7.84-7.82 (q, 2H), 7.63-7.61 (q, 2H), 2.60 (s, 3H).[9]
¹³C NMR (125 MHz, CDCl₃): δ 197.1, 135.8, 131.9, 129.8, 128.4, 26.5.[9]
Infrared (IR) Spectroscopy: Key peaks include those corresponding to the C=O stretch of the ketone and C-Br stretching vibrations.
Mass Spectrometry (MS): The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns typical of a bromo-substituted aromatic ketone.[10][11]
Experimental Protocols
Synthesis of 4'-Bromoacetophenone via Friedel-Crafts Acylation
This method involves the reaction of bromobenzene with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1][12]
Materials:
-
Bromobenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride
-
Carbon disulfide (solvent)
-
Hydrochloric acid
-
Ice
-
Benzene or ether (for extraction)
-
10% Sodium hydroxide solution
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of bromobenzene in dry carbon disulfide is prepared.
-
Anhydrous aluminum chloride is added to the flask.
-
The mixture is heated to gentle reflux.
-
Acetic anhydride is added dropwise from the dropping funnel.
-
After the addition is complete, the mixture is refluxed for an additional hour.
-
The carbon disulfide is removed by distillation.
-
While still warm, the reaction mixture is poured into a mixture of ice and hydrochloric acid.
-
The product is extracted with benzene or ether.
-
The organic extracts are combined and washed successively with water, 10% sodium hydroxide solution, and again with water.
-
The organic layer is dried over anhydrous calcium chloride.
-
The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 4'-bromoacetophenone.[12]
References
- 1. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4'-Bromoacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4’-Bromoacetophenone [himedialabs.com]
- 7. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. 4'-Bromoacetophenone(99-90-1) MS [m.chemicalbook.com]
- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis of 2-(4-Bromophenyl)acetophenone: A Technical Guide
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data specifically for 2-(4-Bromophenyl)acetophenone. This guide provides a framework for the spectroscopic analysis of this compound, including detailed experimental protocols and a generalized workflow. For comparative purposes, publicly available data for the related compound, 2-bromo-1-(4-bromophenyl)ethanone, is presented.
Introduction
This compound is an aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide outlines the standard methodologies for acquiring and interpreting these spectroscopic data for aromatic ketones of this class.
Predicted Spectroscopic Data of this compound
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both phenyl rings and a singlet for the methylene protons. The protons on the phenyl ring attached to the carbonyl group will likely appear at a lower field compared to the protons on the 4-bromophenyl ring.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbonyl carbon signal is expected to be in the range of 190-200 ppm.
-
IR Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the ketone, C-H stretching and bending of the aromatic rings, and the C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak and fragmentation patterns characteristic of aromatic ketones, including cleavage at the carbonyl group.
Spectroscopic Data of a Related Compound: 2-bromo-1-(4-bromophenyl)ethanone
The following tables summarize the spectroscopic data for 2-bromo-1-(4-bromophenyl)ethanone, an isomer of the target compound. This data is provided for illustrative purposes.
Table 1: ¹H NMR Data of 2-bromo-1-(4-bromophenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data of 2-bromo-1-(4-bromophenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Data of 2-bromo-1-(4-bromophenyl)ethanone
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data of 2-bromo-1-(4-bromophenyl)ethanone
| m/z | Relative Intensity (%) | Assignment |
| 183 | 99.99 | [M-Br]+ |
| 185 | 95.79 | [M-Br]+ (isotope) |
| 155 | - | [M-Br-CO]+ |
| 76 | 40.48 | [C₆H₄]+ |
| 75 | 44.35 | [C₆H₃]+ |
| 50 | 61.26 | [C₄H₂]+ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using a built-in press to ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.
Workflow for Spectroscopic Analysis
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Navigating the Landscape of Brominated Acetophenones: A Technical Guide to 2-(4-Bromophenyl)acetophenone Derivatives
An in-depth analysis for researchers, scientists, and drug development professionals.
The compound "2-(4-Bromophenyl)acetophenone" presents a degree of nomenclatural ambiguity. This guide addresses the two most probable interpretations: 4'-(4-Bromophenyl)acetophenone and 2,4'-Dibromoacetophenone . This document provides a comprehensive overview of their chemical properties, synthesis protocols, and known biological activities to assist researchers in their scientific endeavors.
Section 1: Physicochemical Properties
A summary of the key quantitative data for both compounds is presented below for straightforward comparison.
| Property | 4'-(4-Bromophenyl)acetophenone | 2,4'-Dibromoacetophenone |
| CAS Number | 5731-01-1[1] | 99-73-0 |
| Molecular Formula | C₁₄H₁₁BrO | C₈H₆Br₂O |
| Molecular Weight | 275.14 g/mol [1] | 277.94 g/mol |
| Melting Point | 129-133 °C | 108-110 °C |
| Solubility | Not specified | Soluble in DMF (5 mg/ml), DMSO (2 mg/ml), and Ethanol (1 mg/ml). Insoluble in PBS (pH 7.2). |
Section 2: Synthesis and Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.
Synthesis of 4'-(4-Bromophenyl)acetophenone via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an effective method for synthesizing 4'-(4-Bromophenyl)acetophenone. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4'-(4-Bromophenyl)acetophenone.
Logical Workflow for Suzuki-Miyaura Synthesis:
Caption: Workflow for the synthesis of 4'-(4-Bromophenyl)acetophenone.
Synthesis of 2,4'-Dibromoacetophenone
This compound can be synthesized through the bromination of 4'-bromoacetophenone.
Experimental Protocol:
-
Starting Material: Dissolve 4'-bromoacetophenone in a suitable solvent such as glacial acetic acid.
-
Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Reaction Conditions: Continue stirring for a few hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Filter the solid, wash it with water to remove any acid, and then recrystallize from a suitable solvent like ethanol to obtain pure 2,4'-Dibromoacetophenone.
Section 3: Biological Activity and Signaling Pathways
The biological roles of these two compounds differ significantly based on current scientific literature.
4'-(4-Bromophenyl)acetophenone
Currently, there is limited specific information available in the public domain regarding the distinct biological activities or involvement in signaling pathways of 4'-(4-Bromophenyl)acetophenone. Its primary role appears to be as a synthetic intermediate in the development of more complex molecules. Acetophenone derivatives, in general, are known to have a wide range of pharmacological activities, including anticancer, analgesic, and antioxidant properties, suggesting that 4'-(4-Bromophenyl)acetophenone could be a valuable scaffold for medicinal chemistry research.
2,4'-Dibromoacetophenone: A Selective GSK-3β Inhibitor
2,4'-Dibromoacetophenone has been identified as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value of 0.5 µM.[2][3] It displays selectivity for GSK-3β over Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[2][3]
GSK-3β Signaling Pathway and Inhibition:
GSK-3β is a key regulatory kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[4][5] In many pathways, such as the Wnt signaling pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.
Caption: Inhibition of GSK-3β by 2,4'-Dibromoacetophenone in the Wnt pathway.
Experimental Protocol for GSK-3β Inhibition Assay:
A common method to assess GSK-3β inhibition is through a kinase activity assay.
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified GSK-3β enzyme and a specific substrate peptide.
-
Inhibitor Addition: Add varying concentrations of 2,4'-Dibromoacetophenone (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of the radiolabel into the substrate or by using antibody-based detection methods (e.g., ELISA).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
This technical guide provides a foundational understanding of 4'-(4-Bromophenyl)acetophenone and 2,4'-Dibromoacetophenone for professionals in the fields of chemical research and drug development. The distinct properties and biological activities of these related compounds underscore the importance of precise nomenclature and targeted investigation in scientific research.
References
An In-depth Technical Guide to the Solubility and Stability of Brominated Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of two key brominated acetophenone derivatives: 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone. Due to the ambiguity of the term "2-(4-Bromophenyl)acetophenone," this guide focuses on these two commercially significant and structurally related compounds, which are pivotal intermediates in pharmaceutical and chemical synthesis. The information presented herein is intended to support research, development, and formulation activities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these compounds is essential for predicting their behavior in various experimental and formulation settings.
| Property | 4'-Bromoacetophenone | 2,4'-Dibromoacetophenone |
| Synonyms | 1-(4-Bromophenyl)ethanone, p-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone, 4-Bromophenacyl bromide, p-Bromophenacyl bromide |
| CAS Number | 99-90-1[1] | 99-73-0[2] |
| Molecular Formula | C₈H₇BrO[1] | C₈H₆Br₂O[2] |
| Molecular Weight | 199.04 g/mol [3] | 277.94 g/mol [2] |
| Appearance | White to off-white solid, typically crystalline[1] | Off-white to slightly yellow or beige crystalline solid[2][4] |
| Melting Point | 49-51 °C | 108-110 °C[2] |
| Boiling Point | 255 °C | 141-145 °C (decomposition may occur) |
| Density | ~1.529 g/cm³[1] | ~1.786 g/cm³ |
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and performance in biological assays. The following tables summarize the known solubility characteristics of 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone.
Qualitative Solubility
| Solvent | 4'-Bromoacetophenone | 2,4'-Dibromoacetophenone |
| Water | Insoluble/Low solubility[1][5][6][7] | Insoluble[2][4] |
| Chloroform | Soluble[1][6][7] | Soluble[8] |
| Toluene | Soluble[1] | Soluble[2] |
| Dichloromethane | Soluble[1] | Not explicitly stated, but likely soluble |
| Ethanol | Soluble[5] | Soluble (1 mg/mL)[2][4], Very soluble in warm alcohol[8] |
| Diethyl Ether | Soluble[5] | Soluble[8] |
| Methanol | Not explicitly stated | Soluble (20 mg/mL)[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (200 mg/mL, requires sonication)[9] | Soluble (2 mg/mL)[2][4] |
| Dimethylformamide (DMF) | Not explicitly stated | Soluble (5 mg/mL)[2][4] |
| Glacial Acetic Acid | Soluble[5] | Not explicitly stated |
| Benzene | Soluble[5] | Not explicitly stated |
| Carbon Disulfide | Soluble[5] | Not explicitly stated |
| Petroleum Ether | Soluble[5] | Not explicitly stated |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not explicitly stated | Insoluble[2][4] |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| 2,4'-Dibromoacetophenone | Methanol | 20 mg/mL | Not Specified |
| 2,4'-Dibromoacetophenone | Dimethylformamide (DMF) | 5 mg/mL | Not Specified |
| 2,4'-Dibromoacetophenone | Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Not Specified |
| 2,4'-Dibromoacetophenone | Ethanol | 1 mg/mL | Not Specified |
| 4'-Bromoacetophenone | Dimethyl Sulfoxide (DMSO) | 200 mg/mL (with sonication) | Not Specified |
Stability Profile
Understanding the chemical stability of brominated acetophenones is crucial for determining appropriate storage conditions, handling procedures, and predicting their shelf-life. Forced degradation studies are a key tool in assessing the intrinsic stability of a drug substance.
General Stability:
-
4'-Bromoacetophenone: Stable under normal conditions.[10]
-
2,4'-Dibromoacetophenone: Stable at room temperature in closed containers under normal storage and handling conditions.[11]
Incompatibilities: Both compounds are generally incompatible with:
-
Strong reducing agents (for 2,4'-Dibromoacetophenone)[12]
Hazardous Decomposition Products: Upon thermal decomposition, these compounds may produce:
Forced Degradation
Forced degradation studies are essential to identify potential degradation products and pathways. While specific degradation pathways for these two compounds are not extensively published, a general approach based on ICH guidelines is recommended.
Typical Forced Degradation Conditions:
| Condition | Description |
| Acid Hydrolysis | Treatment with an acid (e.g., 0.1 N to 1 N HCl) at room temperature or elevated temperatures (50-60°C). Neutralization is required before analysis.[13] |
| Base Hydrolysis | Treatment with a base (e.g., 0.1 N to 1 N NaOH) at room temperature or elevated temperatures. Neutralization is required before analysis.[13] |
| Oxidation | Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[14] |
| Thermal Degradation | Exposure to dry heat at temperatures ranging from 40-80°C.[13] For solid substances, this can be done in a controlled oven. |
| Photodegradation | Exposure to a combination of UV and visible light with a minimum of 1.2 million lux hours and 200 watt hours/m².[13][15] Photosensitive groups like carbonyls are susceptible to degradation under light stress.[15][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.
Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is considered its true solubility.[17]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][19]
-
Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of the compound.[20][21]
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[18][19]
Methodology (Nephelometric Assay):
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10-20 mM).[22]
-
Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[23]
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[23]
-
Incubation: Mix the plate and incubate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[23]
-
Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[19]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.
Forced Degradation Study Protocol
This protocol outlines a general workflow for assessing the stability of a compound under various stress conditions.[14]
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium (acid, base, water for hydrolysis; with an oxidizing agent for oxidation). For thermal and photolytic studies, the solid compound or a solution can be used.
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration.
-
Time Points: Withdraw aliquots at various time points.
-
Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure the analytical method is specific. Calculate the mass balance to account for all the material after degradation.
Visualizations
The following diagrams illustrate key experimental workflows relevant to the analysis of this compound and its derivatives.
Caption: Workflow for determining thermodynamic solubility.
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide has synthesized the available data on the solubility and stability of 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone. While qualitative solubility is well-documented, a clear need exists for more extensive quantitative data across a broader range of pharmaceutically relevant solvents and temperatures. The stability profiles indicate that these compounds are relatively stable under normal conditions but are susceptible to degradation in the presence of strong oxidizing agents and bases. The provided experimental protocols for solubility and stability testing offer a robust framework for researchers to generate reliable and reproducible data, which is essential for advancing drug discovery and development projects involving these important chemical intermediates.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 3. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4'-Dibromoacetophenone CAS#: 99-73-0 [m.chemicalbook.com]
- 5. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4’-Bromoacetophenone [himedialabs.com]
- 8. 2,4'-Dibromoacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,4'-Dibromoacetophenone(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. evotec.com [evotec.com]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Crystal Structure Analysis of 2-(4-Bromophenyl)acetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(4-bromophenyl)acetophenone derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing solid-state properties. Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships, optimizing therapeutic potential, and designing novel materials.
Introduction to this compound Derivatives
This compound and its derivatives belong to a class of organic compounds characterized by an acetophenone core substituted with a 4-bromophenyl group. The presence of the bromine atom and the carbonyl group offers sites for various intermolecular interactions, influencing the crystal packing and, consequently, the physicochemical properties of these materials.[1][2][3] The structural framework of these molecules allows for modifications at various positions, leading to a wide array of derivatives with potentially unique biological and material science applications.[4]
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of these derivatives often involves established organic chemistry reactions. For instance, chalcone derivatives can be prepared via the Claisen-Schmidt condensation of 4-bromoacetophenone with substituted aldehydes in the presence of a base like sodium hydroxide. Other derivatives can be synthesized through multi-step reactions involving intermediates like hydrazones.[1][5]
Typical Crystallization Protocol:
-
Dissolution: The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dimethylformamide, dichloromethane) with gentle heating.[1][6]
-
Slow Evaporation: The solution is allowed to stand at room temperature for slow evaporation of the solvent. This gradual process often yields high-quality single crystals suitable for X-ray diffraction.[1]
-
Cooling: Alternatively, the saturated solution can be slowly cooled to induce crystallization.
-
Crystal Harvesting: The formed crystals are carefully harvested from the mother liquor and dried.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[7]
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[8]
Crystallographic Data and Structural Insights
The crystal structures of this compound derivatives are stabilized by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions play a crucial role in the formation of the overall supramolecular architecture.[1][2][3]
Key Intermolecular Interactions
-
C-H···O and C-H···N Hydrogen Bonds: These are common interactions where a hydrogen atom bonded to a carbon atom acts as a hydrogen bond donor to an oxygen or nitrogen atom. These interactions often link molecules into chains or more complex networks.[2][3]
-
C-H···Br Interactions: The bromine atom can act as a weak hydrogen bond acceptor, leading to the formation of C-H···Br interactions that contribute to the crystal packing.[1]
-
π-π Stacking Interactions: The aromatic rings in the molecules can interact through π-π stacking, where the electron-rich π systems of adjacent rings are in close proximity. These interactions are significant in stabilizing the crystal lattice.[1][2]
-
Halogen Bonds (Br···O, Br···π): The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like oxygen or the π-system of an aromatic ring.[1]
Tabulated Crystallographic Data
The following tables summarize representative crystallographic data for selected this compound derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | C₁₆H₁₃BrO | Monoclinic | P2₁/c | 13.085(3) | 4.0163(10) | 26.132(6) | 98.765(7) | 1356.9(6) | 4 | [2] |
| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C₁₉H₁₃BrN₂O | Monoclinic | P2₁/c | 10.384(2) | 13.567(3) | 11.968(2) | 98.68(3) | 1667.1(6) | 4 | [3] |
| 1-(4-bromophenyl)but-3-yn-1-one | C₁₀H₇BrO | Monoclinic | P2₁/n | 7.989(2) | 5.894(2) | 18.995(5) | 97.28(3) | 887.4(4) | 4 | [8] |
| (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene | C₁₄H₈Br₃N₃O₂ | Monoclinic | P2₁/c | 13.141(3) | 7.623(2) | 16.353(3) | 99.45(3) | 1614.0(6) | 4 | [1] |
| Compound | Key Intermolecular Interactions | Ref. |
| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | C—H⋯O interactions, π–π stacking interactions | [2] |
| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C—Br⋯π interactions, C—H⋯N and C—H⋯O hydrogen bonds | [3] |
| 1-(4-bromophenyl)but-3-yn-1-one | C—H⋯O hydrogen bonding, C=O⋯C≡C contacts | [8] |
| (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene | C—H⋯Br interactions, C—Br⋯π interactions | [1] |
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and a conceptual signaling pathway that could be modulated by biologically active derivatives.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound derivatives.
Caption: Conceptual signaling pathway illustrating the potential mechanism of action for biologically active derivatives.
Biological Significance
Several derivatives of this compound have demonstrated promising biological activities, including antimicrobial and antifungal properties. The structural information obtained from crystal structure analysis is invaluable for understanding the molecular basis of these activities. By identifying the key structural features and intermolecular interactions responsible for biological efficacy, researchers can design more potent and selective therapeutic agents. The planarity of the molecule, the nature and position of substituents, and the overall molecular conformation all play a role in how these compounds interact with biological targets.[2]
Conclusion
The crystal structure analysis of this compound derivatives provides fundamental insights into their solid-state properties and serves as a cornerstone for rational drug design and the development of new materials. The interplay of various non-covalent interactions dictates the supramolecular assembly and ultimately influences the macroscopic properties of these compounds. This guide has outlined the key experimental protocols, summarized important structural features, and provided a framework for understanding the significance of crystallographic studies in advancing research on this important class of molecules.
References
- 1. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Bromophenyl)acetophenone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)acetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally related compounds. The methodologies for sample preparation and spectral acquisition are also detailed.
Experimental Protocols
High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
To obtain high-resolution spectra, the following sample preparation protocol is recommended:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Use a high-purity deuterated solvent to dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with signals from the analyte.[1] The deuterium signal is used by the spectrometer to stabilize the magnetic field (lock).
-
Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration (10-20 mg in 0.6-0.7 mL) may be required to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution. Any solid particles can distort the magnetic field, leading to broad peaks and poor resolution.[2]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Tube and Cap Cleanliness: Use clean NMR tubes and caps to prevent contamination. Tubes should be rinsed with a suitable solvent (e.g., acetone) and dried thoroughly before use.[2]
NMR Spectrometer Parameters
The following are typical acquisition parameters for routine ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer.
For ¹H NMR Spectroscopy:
-
Pulse Angle: A flip angle of 30-45° is often used to allow for a shorter relaxation delay.[4]
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is crucial for accurate integration in quantitative NMR.[4][5]
-
Spectral Width (sw): A range of -2 to 12 ppm is usually sufficient for most organic molecules.
-
Number of Scans (ns): For ¹H NMR, 8 to 16 scans are often adequate for samples of sufficient concentration.
For ¹³C NMR Spectroscopy:
-
Pulse Angle: A 30° pulse is recommended for compounds up to ~350 Daltons to enhance the signal-to-noise ratio, especially for quaternary carbons.[5]
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a common starting point.
-
Spectral Width (sw): A standard range of 0 to 220 ppm covers the chemical shifts of most carbon environments.
-
Decoupling: Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[6]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of substituent effects and comparison with known data for acetophenone and 4-bromo-substituted aromatic compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.95 - 8.05 | Doublet (d) | 2H | ~ 8.0 |
| H-3', H-5' | 7.45 - 7.55 | Triplet (t) | 2H | ~ 7.8 |
| H-4' | 7.55 - 7.65 | Triplet (t) | 1H | ~ 7.5 |
| H-2", H-6" | 7.40 - 7.50 | Doublet (d) | 2H | ~ 8.4 |
| H-3", H-5" | 7.05 - 7.15 | Doublet (d) | 2H | ~ 8.4 |
| H-α (CH₂) | 4.20 - 4.30 | Singlet (s) | 2H | N/A |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (C=O) | 197.0 - 198.0 |
| C-1' (ipso) | 136.0 - 137.0 |
| C-2', C-6' | 128.5 - 129.5 |
| C-3', C-5' | 128.0 - 129.0 |
| C-4' | 133.0 - 134.0 |
| C-α (CH₂) | 45.0 - 46.0 |
| C-1" (ipso) | 133.0 - 134.0 |
| C-2", C-6" | 131.0 - 132.0 |
| C-3", C-5" | 130.0 - 131.0 |
| C-4" (ipso-Br) | 121.0 - 122.0 |
Spectral Interpretation and Structural Correlation
The predicted chemical shifts and multiplicities provide a detailed fingerprint of the molecular structure of this compound.
Analysis of the ¹H NMR Spectrum
-
Acetophenone Moiety: The protons on the unsubstituted phenyl ring (H-2'/6', H-3'/5', and H-4') are expected to resonate in the aromatic region (7.45-8.05 ppm). The ortho protons (H-2'/6') are the most deshielded due to the anisotropic effect of the adjacent carbonyl group.
-
4-Bromophenyl Moiety: The protons on the 4-bromophenyl ring exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine (H-3"/5") will be slightly upfield compared to the protons meta to the bromine (H-2"/6").
-
Methylene Bridge (H-α): The two protons of the methylene group (-CH₂) are chemically equivalent and are not adjacent to any other protons, thus they are expected to appear as a sharp singlet. Its downfield shift (4.20-4.30 ppm) is due to the deshielding effects of the adjacent carbonyl group and the 4-bromophenyl ring.
Analysis of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-1'): The carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, typically appearing around 197-198 ppm.
-
Aromatic Carbons: Ten distinct signals are predicted for the aromatic carbons, though some may overlap. The carbon atom attached to the bromine (C-4") is expected to be found at a relatively upfield position (~121-122 ppm) due to the heavy atom effect of bromine. The ipso-carbons (C-1' and C-1"), which are quaternary, will typically show weaker signals compared to the protonated carbons.
-
Methylene Carbon (C-α): The aliphatic methylene carbon will appear significantly upfield from the aromatic and carbonyl carbons, with a predicted shift in the range of 45-46 ppm.
Visualization of Structural Relationships
The following diagram illustrates the chemical structure of this compound and the logical grouping of its distinct proton and carbon environments, which give rise to the NMR signals.
Caption: Molecular structure and NMR signal correlation for this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromophenyl)acetophenone. The content herein is curated for professionals in research and development who utilize mass spectrometry for molecular characterization and structural elucidation.
Introduction
This compound is an aromatic ketone of interest in various fields of chemical research. Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex mixtures. This guide outlines the predicted fragmentation pathways, presents the anticipated quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations and the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This isotopic distribution will result in characteristic M and M+2 peaks for bromine-containing fragments.
The primary fragmentation is expected to be α-cleavage at the carbonyl group, a common pathway for ketones.[1] This can occur on either side of the carbonyl.
-
α-Cleavage (Pathway A): Cleavage of the bond between the carbonyl carbon and the methylene group bearing the 4-bromophenyl substituent. This is predicted to be a major fragmentation route, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) with an m/z of 105 and a 4-bromobenzyl radical.
-
α-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the phenyl group. This would lead to the formation of a phenyl radical and a 2-(4-bromophenyl)acetyl cation. This cation is expected to be less stable than the benzoyl cation, and therefore this pathway is considered less favorable.
-
Formation of the 4-Bromobenzoyl Cation: A significant fragmentation pathway is the formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺). This would arise from cleavage of the C-C bond between the carbonyl group and the methylene bridge, followed by rearrangement. This fragment will exhibit a characteristic isotopic pattern with peaks at m/z 183 and 185. The high stability of this acylium ion suggests it will be a prominent peak in the spectrum.
-
Loss of Bromine: The molecular ion may undergo cleavage of the carbon-bromine bond, leading to a fragment with the loss of a bromine radical.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the benzoyl cation (m/z 105) can lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77. Similarly, the 4-bromobenzoyl cation (m/z 183/185) can lose CO to produce the 4-bromophenyl cation at m/z 155/157.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their anticipated relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimated based on the fragmentation patterns of similar compounds, such as 4'-bromoacetophenone.[2]
| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 275 / 277 | Molecular Ion [M]⁺ | [C₁₄H₁₁BrO]⁺ | Moderate |
| 183 / 185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ | High (likely base peak) |
| 155 / 157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ | Moderate to High |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | High |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Low to Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.
1. Sample Preparation:
-
Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
For solid samples, a few micrograms of the compound are typically introduced via a direct insertion probe.
2. Mass Spectrometer and Ion Source Parameters:
-
Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is suitable for library matching.[3]
-
Ion Source Temperature: Typically maintained between 150-250 °C to ensure sample vaporization without thermal decomposition.[4] The optimal temperature should be determined empirically.
-
Vacuum: The ion source and mass analyzer should be under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to prevent ion-molecule reactions.
3. Mass Analysis and Data Acquisition:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
-
Mass Range: Scan a mass range appropriate for the compound, for example, m/z 40-400, to ensure detection of both low-mass fragments and the molecular ion.
-
Data Acquisition: Acquire data in centroid mode to generate a stick plot of m/z versus relative abundance.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
FT-IR Analysis of Functional Groups in 2-(4-Bromophenyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, providing a unique molecular "fingerprint." This guide provides an in-depth analysis of the functional groups present in 2-(4-Bromophenyl)acetophenone (also known as 4'-Bromoacetophenone) using FT-IR spectroscopy. The document outlines the characteristic vibrational frequencies, presents a detailed experimental protocol, and illustrates the analytical workflow.
Data Presentation: FT-IR Spectral Data for this compound
The primary functional groups within this compound are the carbonyl group (C=O) of the ketone, the aromatic rings, and the carbon-bromine bond (C-Br). The expected absorption bands for these groups are summarized in the table below. The conjugation of the carbonyl group with the aromatic ring influences the position of its characteristic stretching vibration, typically lowering the wavenumber compared to non-conjugated ketones.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl rings.[1][2] |
| 2960 - 2870 | Methyl C-H Stretch (asymmetric & symmetric) | Medium | Arising from the methyl group of the acetophenone moiety.[1] |
| ~1685 | C=O Stretch (Aryl Ketone) | Strong | A strong, sharp absorption band. Its position is lower than a typical aliphatic ketone due to conjugation with the aromatic ring.[1] |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium | Often appears as multiple sharp bands, indicative of the benzene rings.[1] |
| ~1360 | Methyl C-H Bend | Medium | Bending vibration of the methyl group.[1] |
| ~1260 | Aryl C-C Stretch | Medium | |
| ~1070, ~1010 | In-plane C-H Bending | Medium | |
| ~830 | Out-of-plane C-H Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |
| 690 - 515 | C-Br Stretch | Medium | The presence of the carbon-bromine bond is confirmed in this region.[3] |
Experimental Protocols
The following section details a standard methodology for obtaining an FT-IR spectrum of a solid sample like this compound.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a common and convenient method for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR unit to subtract any atmospheric or instrumental interferences.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the clamp to ensure good contact between the sample and the crystal.[4] Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, remove the sample and clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Method 2: Thin Solid Film
This method is suitable when a solvent for the compound is readily available.
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition: Place a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation: Allow the solvent to fully evaporate, which will leave a thin solid film of the compound on the plate.[5]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background scan of a clean, empty salt plate should be performed beforehand.
-
Cleaning: After the measurement, clean the salt plate with an appropriate solvent and return it to a desiccator for storage.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the FT-IR analysis of this compound.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted acetophenones. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in the history of these aromatic ketones, from their initial synthesis to their current role as crucial building blocks in pharmaceuticals, agrochemicals, and industrial polymers. The guide includes detailed experimental protocols for key synthetic methods, quantitative data on the physical properties of various derivatives, and visualizations of historical timelines and relevant biological signaling pathways.
A Historical Overview: From Coal Tar to Custom Catalysts
The journey of acetophenone and its derivatives began in the mid-19th century. The parent compound, acetophenone (acetylbenzene), was first identified in the heavy-oil fraction of coal tar.[1] The first documented chemical synthesis was achieved in 1857 by French chemist Charles Friedel, who prepared the compound by distilling a mixture of calcium benzoate and calcium acetate.[1]
A pivotal moment in aromatic chemistry that profoundly impacted the synthesis of substituted acetophenones was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts.[2] This reaction, which involves the acylation or alkylation of an aromatic ring, remains a cornerstone of organic synthesis. However, it wasn't until 1925 that the first industrial-scale synthesis of acetophenone was realized, utilizing the Friedel-Crafts reaction between benzene and acetic anhydride.[1]
Early in its history, acetophenone found an unexpected application in medicine. Marketed under the name Hypnone , it was used as a hypnotic and anticonvulsant agent in the late 19th and early 20th centuries, considered at the time to have superior sedative effects to other available treatments.[1][3]
The 20th century saw the rise of modern industrial production methods. Today, acetophenone is primarily produced as a byproduct of the cumene process, an industrial route for synthesizing phenol and acetone.[3][4] It is also generated through the oxidation of ethylbenzene.[3][5] These large-scale processes ensure a steady supply of this versatile chemical for its myriad applications.
Below is a diagram illustrating the key milestones in the discovery and development of acetophenones.
Caption: Key milestones in the history of acetophenone.
Synthesis of Substituted Acetophenones: Core Methodologies
The functionalization of the aromatic ring or the acetyl group has given rise to a vast library of substituted acetophenones, each with unique properties and applications. The two primary methods for synthesizing these compounds are the Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation
This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction is highly versatile for creating C-C bonds with an aromatic ring. The acyl group deactivates the ring, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation.[7]
Fries Rearrangement
The Fries rearrangement is an organic reaction for the conversion of a phenolic ester to a hydroxy aryl ketone.[8] The reaction is catalyzed by Lewis acids and can be selective for either the ortho or para isomer depending on the reaction conditions, such as temperature and solvent.[8][9] This method is particularly important for the synthesis of hydroxyacetophenones, which are valuable pharmaceutical intermediates.[10]
Quantitative Data: Physical Properties of Selected Derivatives
The substituents on the acetophenone core significantly influence its physical properties. The following tables summarize key data for several common classes of substituted acetophenones.
| Compound | Substituent Position | Melting Point (°C) | Boiling Point (°C) | CAS Registry Number |
| Hydroxyacetophenones | ||||
| 2'-Hydroxyacetophenone | ortho | 4 - 6[11] | 213[12] | 118-93-4 |
| 3'-Hydroxyacetophenone | meta | 96 | 296 | 121-71-1 |
| 4'-Hydroxyacetophenone | para | 109 - 111[7][11] | 146-149 (at reduced pressure)[13] | 99-93-4 |
| Chloroacetophenones | ||||
| 2-Chloroacetophenone | alpha | 54-56 | 247[14] | 532-27-4 |
| 2'-Chloroacetophenone | ortho | 7-9 | 229[15] | 2142-68-9 |
| 4'-Chloroacetophenone | para | 20 - 21[16] | 237 | 99-91-2 |
| Methoxyacetophenones | ||||
| 2'-Methoxyacetophenone | ortho | Liquid | 245 | 579-74-8 |
| 3'-Methoxyacetophenone | meta | Liquid | 240 | 586-37-8 |
| 4'-Methoxyacetophenone | para | 38-39 | 258 | 100-06-1 |
| Table 1: Physical Properties of Selected Substituted Acetophenones. |
| Compound | 1H NMR Chemical Shifts (δ, ppm in CDCl₃) | 13C NMR Chemical Shifts (δ, ppm in CDCl₃) |
| 4'-Methoxyacetophenone | 2.54 (s, 3H, -C(=O)-CH₃), 3.85 (s, 3H, -OCH₃), 6.91 (m, 2H, Ar-H), 7.91 (m, 2H, Ar-H)[17] | 25.98 (CH₃ acetyl), 55.15 (-O-CH₃), 113.43 (C3), 130.09 (C1), 130.29 (C2), 163.25 (C4), 196.34 (C=O)[17] |
| 4-Hydroxy-3-methoxyacetophenone (Apocynin) | (DMSO-d₆) 3.85 (s, 3H, -OCH₃), 6.90-7.02 (m, 1H, Ar-H), 6.86 (m, 1H, Ar-H), 10.00-10.32 (s, 1H, -OH)[18] | (Data not readily available in provided search results) |
| Table 2: NMR Spectral Data for Selected Substituted Acetophenones. |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of substituted acetophenones via Friedel-Crafts acylation and Fries rearrangement.
Protocol 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone
This protocol is adapted from a standard organic chemistry laboratory procedure.[2][6][19]
Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride using an aluminum chloride catalyst.
Materials:
-
Anisole (methoxybenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (0.055 mol) to the reaction flask containing 15 mL of dichloromethane. Cool the mixture to 0°C in an ice-water bath.[19]
-
Addition of Acetyl Chloride: Add a solution of acetyl chloride (0.055 mol) in 10 mL of dichloromethane to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[19]
-
Addition of Anisole: After the acetyl chloride addition is complete, add a solution of anisole (0.050 mol) in 10 mL of dichloromethane to the addition funnel and add it dropwise to the reaction mixture. Control the rate of addition to prevent excessive boiling.[19]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[19]
-
Workup: Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl to decompose the aluminum chloride complex.[19]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.
-
Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[19]
-
Purification: The product can be further purified by distillation under reduced pressure.
Caption: A typical workflow for Friedel-Crafts acylation.
Protocol 2: Fries Rearrangement of Phenyl Acetate to 4-Hydroxyacetophenone
This protocol is based on a procedure utilizing trifluoromethanesulfonic acid as a catalyst.[4]
Objective: To synthesize 4-hydroxyacetophenone via the Fries rearrangement of phenyl acetate.
Materials:
-
Phenyl acetate
-
Trifluoromethanesulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0°C in an ice bath.[4]
-
Addition of Phenyl Acetate: To the cooled acid, add phenyl acetate (50 µL) and stir the mixture for 30 minutes at 0°C.[4]
-
Workup: Quench the reaction by carefully adding the mixture to a flask containing ice-chilled water (8 mL).[4]
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (15 mL). Re-extract the aqueous layer with an additional 15 mL of dichloromethane.[4]
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product as a solid.[4]
-
Purification: The product can be further purified by recrystallization from a suitable solvent like toluene.
Substituted Acetophenones in Drug Discovery and Biology
Substituted acetophenones are not merely chemical curiosities; they are privileged scaffolds in medicinal chemistry and serve as probes for biological processes. Many naturally occurring acetophenone derivatives exhibit significant pharmacological activities.[1][20]
Paeonol: An Anti-Inflammatory Agent
Paeonol (2-hydroxy-4-methoxyacetophenone) is a major active component isolated from the Moutan Cortex. It is known to possess a wide range of biological effects, with its anti-inflammatory properties being particularly well-studied.[20] Paeonol exerts its effects by modulating key inflammatory signaling pathways. It has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[5][21] By inhibiting these pathways, paeonol reduces the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[3][21]
Caption: Paeonol inhibits inflammatory responses via MAPK and NF-κB.
Apocynin: An NADPH Oxidase Inhibitor
Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring compound widely used as a selective inhibitor of the NADPH oxidase (NOX) enzyme complex.[22][23] The NOX complex is a major source of reactive oxygen species (ROS) in cells, and its overactivation is implicated in numerous diseases. Apocynin acts as a prodrug; it is metabolized by peroxidases to its active dimeric form, diapocynin.[24] The active form then prevents the assembly of the functional NOX complex by blocking the translocation of cytosolic subunits, such as p47phox, to the cell membrane.[24][25] This inhibition of NOX assembly effectively reduces the production of superoxide and other ROS, underpinning apocynin's anti-inflammatory and antioxidant effects.[22][26]
Caption: Apocynin inhibits ROS production by preventing NOX assembly.
Conclusion
From its humble origins in coal tar to its current status as a versatile scaffold in modern chemistry, the story of substituted acetophenones is one of continuous discovery and innovation. The development of robust synthetic methods like the Friedel-Crafts acylation and Fries rearrangement has enabled the creation of a vast chemical space of derivatives. These compounds have proven invaluable, serving as key intermediates in the synthesis of numerous commercial products, including life-saving drugs like zolpidem and cinacalcet, and as powerful tools for dissecting complex biological pathways. As research continues, the simple yet elegant acetophenone core is certain to remain a central feature in the landscape of drug discovery and material science.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Paeonol attenuates inflammation by confining HMGB1 to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. brainly.com [brainly.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 11. Solved o-Hydroxyacetophenone has a melting point of 4-6 | Chegg.com [chegg.com]
- 12. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2'-chloroacetophenone [stenutz.eu]
- 16. p-Chloroacetophenone [drugfuture.com]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. websites.umich.edu [websites.umich.edu]
- 20. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids, making it a powerful tool in the synthesis of complex organic molecules.[1][2] In the pharmaceutical industry, the Suzuki-Miyaura coupling is frequently employed to construct biaryl and aryl-heteroaryl scaffolds, which are common motifs in biologically active compounds and approved drugs.[3]
This document provides a detailed application note and a representative protocol for the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)acetophenone with various arylboronic acids. The resulting 2-(biphenyl-4-yl)acetophenone derivatives are valuable intermediates in medicinal chemistry, serving as precursors for a range of pharmacologically relevant structures. Due to the steric hindrance around the bromine atom in the starting material, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Representative Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids to achieve optimal yields.
Protocol 1: General Conditions with a Buchwald-type Ligand
This protocol is adapted from procedures developed for sterically hindered aryl bromides and is expected to provide good to excellent yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Water (optional, for biphasic conditions)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Aqueous Conditions with a Phase-Transfer Catalyst
This protocol utilizes aqueous conditions, which can be advantageous for certain substrates and aligns with green chemistry principles.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1.0 equivalent)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).
-
Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. These data should be used as a guide for reaction optimization.
Table 1: Effect of Different Catalysts and Ligands on Yield
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | ~95 |
| 2 | 2-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 90 | 8 | ~92 |
| 3 | 2-Bromo-4'-methylacetophenone | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 85 | 12 | ~88 |
| 4 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | Expected >80 |
*Note: Yield for the target molecule is an estimation based on reactions with similar substrates.
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 2-(Biphenyl-4-yl)acetophenone | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)acetophenone | 80 - 90 |
| 3 | 4-Tolylboronic acid | 2-(4'-Methylbiphenyl-4-yl)acetophenone | 82 - 92 |
| 4 | 3-Fluorophenylboronic acid | 2-(3'-Fluorobiphenyl-4-yl)acetophenone | 75 - 85 |
| 5 | 2-Thienylboronic acid | 2-(4-(Thiophen-2-yl)phenyl)acetophenone | 70 - 80 |
*Note: Yield ranges are estimations based on typical Suzuki-Miyaura couplings of sterically hindered aryl bromides.
Visualizations
Reaction Scheme
Caption: Suzuki-Miyaura Coupling Reaction Scheme.
Experimental Workflow
References
Application Notes and Protocols for the Heck Reaction of 4-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[3][4] The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer.[2] This document provides a detailed protocol for the Heck reaction of 4-bromoacetophenone with an alkene, a common transformation in medicinal chemistry and materials science. The protocol is based on established methodologies and provides a foundation for further optimization.
Catalytic Cycle
The mechanism of the Heck reaction involves a catalytic cycle with a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.
-
Migratory Insertion: The alkene inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated to form the substituted alkene product.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated in the presence of a base.[3]
Experimental Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene
This protocol details the coupling of 4-bromoacetophenone with styrene to yield 4-acetylstilbene. The reaction conditions are adapted from established procedures for aryl bromides.[1][5]
Materials:
-
4-Bromoacetophenone
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous dimethylformamide (DMF, 3 mL) and styrene (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating mantle set to 80-100°C.[1]
-
Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-acetylstilbene.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the Heck reaction of aryl bromides, providing a basis for comparison and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 4-Bromoacetophenone | Aryl Bromide | Aryl Bromide |
| Alkene | Styrene | Styrene | n-Butyl Acrylate |
| Catalyst | Pd(OAc)₂ (1.0 mol%) | Pd EnCat®40 (0.8 mol%) | Palladacycle (2.5 mol%) |
| Ligand | Tetrahydropyrimidinium salt (2 mol%) | None specified | Phosphine mono-ylide |
| Base | K₂CO₃ (2 equiv) | AcONa (2.5 equiv) | Et₃N |
| Solvent | Water/DMF (1:1) | Ethanol | DMA |
| Temperature | 80°C | 140°C (Microwave) | 130°C |
| Time | 4 h | 30 min | Not specified |
| Yield | High | Not specified for this specific substrate | Good to excellent |
| Reference | [1] | [6] | [2][7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Heck reaction of 4-bromoacetophenone.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chalcones from 2-(4-Bromophenyl)acetophenone and Substituted Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, or 1,3-diphenyl-2-propen-1-ones, constitute a critical class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their core structure, featuring two aromatic rings joined by an α,β-unsaturated carbonyl system, makes them a "privileged scaffold" in medicinal chemistry.[2] Chalcones exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] This broad range of bioactivity is largely attributed to the reactive enone moiety, which can interact with various biological nucleophiles.
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[5][6] This method is valued for its simplicity and efficiency.
This document provides detailed protocols for the synthesis of chalcone derivatives using 2-(4-Bromophenyl)acetophenone (also known as 4'-bromoacetophenone) and various substituted benzaldehydes. The inclusion of a bromine atom in the acetophenone scaffold is of particular interest as halogenated compounds often exhibit enhanced biological activities. Protocols for both a conventional solvent-based method and a solvent-free "green" chemistry approach are presented, along with quantitative data and visualizations to guide researchers in their synthetic efforts.
General Reaction Scheme
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation as shown below:
General Reaction for Chalcone Synthesis
Where R represents various substituents on the benzaldehyde ring.
Experimental Protocols
Two primary methods for the synthesis of chalcones from 4'-bromoacetophenone are detailed below.
This method employs a strong base in an alcoholic solvent, a standard and reliable procedure for Claisen-Schmidt condensation.
Materials:
-
4'-Bromoacetophenone
-
Substituted benzaldehyde (e.g., 2-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) pellets or a 20-60% aqueous solution[7]
-
Ethanol (95% or absolute)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl) for neutralization
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a flask, dissolve 4'-bromoacetophenone (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature (or in an ice bath to control exothermic reactions), slowly add a concentrated aqueous solution of NaOH (2.0 eq.) or solid NaOH pellets.[4]
-
Reaction: A solid precipitate often forms as the reaction proceeds. Continue stirring vigorously. The reaction mixture may be stirred for several hours at room temperature or left overnight to ensure completion.[4]
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 12:2).[8]
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl or glacial acetic acid until it reaches a pH of 5-6 to neutralize the excess NaOH and precipitate the product.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the crude product thoroughly with cold distilled water until the washings are neutral.
-
-
Purification: Dry the crude product. Recrystallize the solid from hot ethanol to obtain the purified chalcone derivative.[4]
-
Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point determination, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This eco-friendly protocol avoids the use of organic solvents, reducing waste and environmental impact. Quantitative yields have been reported using this technique.[6][9]
Materials:
-
4'-Bromoacetophenone
-
Substituted benzaldehyde
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixing: Place equimolar amounts (e.g., 1 mmol) of 4'-bromoacetophenone and the substituted benzaldehyde into a porcelain mortar.[7]
-
Catalyst Addition: Add one equivalent of solid NaOH or KOH to the mixture.[10]
-
Grinding: Grind the mixture vigorously with a pestle for 10-30 minutes at room temperature. The mixture will typically become a thick, colored paste or solid.[7][10]
-
Reaction Completion: Cover the mortar and let the mixture stand overnight to ensure the reaction goes to completion.[7]
-
Workup and Isolation:
-
Add cold water to the solid mass and triturate with the pestle.
-
Filter the solid using suction filtration and wash with plenty of water.
-
Optionally, suspend the crude product in water and acidify with dilute HCl before filtering again.
-
-
Purification: Recrystallize the crude chalcone from 95% ethanol to achieve high purity.[10]
-
Characterization: Analyze the final product using standard techniques (Melting Point, TLC, IR, NMR).
Data Presentation: Synthesis of 4'-Bromochalcone Derivatives
The following table summarizes the synthesis of various chalcones from 4'-bromoacetophenone and different substituted benzaldehydes, highlighting the reported yields.
| Entry | Substituted Benzaldehyde | Resulting Chalcone Name | Method | Yield (%) | Reference |
| 1 | Benzaldehyde | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | Grinding (NaOH) | 88 | [7] |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Grinding | High | [10] |
| 3 | 4-Methylbenzaldehyde | (E)-1-(4-bromophenyl)-3-(p-tolyl)prop-2-en-1-one | Grinding | High | [10] |
| 4 | 4-Methoxybenzaldehyde | (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Grinding (KOH) | — | [2] |
| 5 | 3,4-Dimethoxybenzaldehyde | (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Grinding (KOH) | — | [2] |
| 6 | 2-Chlorobenzaldehyde | (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Ethanolic NaOH | — | [4] |
| 7 | 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(dimethylamino)phenyl)-1-(4-bromophenyl)prop-2-en-1-one | Ethanolic NaOH | — | [4] |
Note: "High" indicates that the source reported a high yield without specifying a number. "—" indicates the yield was not specified in the cited source.
Visualizations
The general workflow for the synthesis, purification, and analysis of chalcones is depicted below.
Caption: General experimental workflow for chalcone synthesis.
Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism is the intrinsic or mitochondrial pathway, which these compounds can trigger.
Caption: Chalcone induction of the intrinsic apoptosis pathway.
This pathway shows that chalcones can inhibit anti-apoptotic proteins like Bcl-2 and/or activate pro-apoptotic proteins like Bax.[11][12] This disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the process of apoptosis, resulting in cancer cell death.[13][14]
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. jetir.org [jetir.org]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
Application of 2-(4-Bromophenyl)acetophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)acetophenone is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the bromophenyl and acetophenone moieties provides reactive sites for further chemical modifications, enabling the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound derivatives, including their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanisms of action include the induction of reactive oxygen species (ROS), activation of caspase-dependent apoptosis, and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.
Quantitative Data Summary: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from or related to this compound.
Table 1: Cytotoxicity of Brominated Acetophenone Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5c | MCF7 (Breast) | < 10 | [1] |
| A549 (Lung) | 11.80 ± 0.89 | [1] | |
| Caco2 (Colorectal) | 18.40 ± 4.70 | [1] | |
| PC3 (Prostate) | < 10 | [1] |
Table 2: Growth Inhibition (GI50) of Thiazol-2-ylhydrazone Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 3f | MCF-7 (Breast) | 1.0 ± 0.1 | [2] |
| 3a' | MCF-7 (Breast) | 1.7 ± 0.3 | [2] |
| 3b' | HCT-116 (Colorectal) | 1.6 ± 0.2 | [2] |
| 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | [2] |
Table 3: Cytotoxicity of 2-(4-Bromophenyl)quinoline-4-yl-1,3,4-oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 8c | HepG2 (Liver) | 0.14 (µM) | [3] |
| 12d | HepG2 (Liver) | 0.18 (µM) | [3] |
| 7-17e (range) | HepG2 (Liver) | 0.137–0.332 | [3] |
| 7-17e (range) | MCF-7 (Breast) | 0.164–0.583 | [3] |
Signaling Pathways and Mechanisms of Action
1. Induction of Reactive Oxygen Species (ROS)
Certain brominated acetophenone derivatives exert their anticancer effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.
Caption: ROS-mediated anticancer mechanism.
2. Caspase-Dependent Apoptosis
Thiazol-2-ylhydrazone derivatives of this compound have been shown to induce apoptosis through a caspase-dependent pathway. This involves the activation of a cascade of cysteine-aspartic proteases (caspases) that dismantle the cell in a controlled manner.
References
Application Notes: The Versatility of 2-(4-Bromophenyl)acetophenone in Heterocyclic Synthesis
Introduction
2-(4-Bromophenyl)acetophenone, also known as 4'-bromoacetophenone, is a readily available and versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive ketone carbonyl group, an activatable α-methylene group, and a synthetically useful aryl bromide handle, makes it an ideal precursor for a diverse array of heterocyclic compounds. These resulting heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials. This document outlines the application of this compound in the synthesis of key heterocyclic systems, including quinoxalines, pyrazoles, and imidazoles.
Key Synthetic Intermediate: 2-Bromo-1-(4-bromophenyl)ethanone
The primary gateway to many heterocyclic systems from this compound is its conversion to the corresponding α-bromoketone, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide). The α-bromination significantly enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack, which is a cornerstone of many cyclization strategies. This transformation is typically achieved in high yield using brominating agents such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide under acidic conditions.[1][2]
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3] A highly efficient and common method for synthesizing substituted quinoxalines is the condensation of an α-haloketone with an ortho-phenylenediamine. 2-Bromo-1-(4-bromophenyl)ethanone serves as an excellent substrate for this reaction, readily reacting with various substituted 1,2-diaminobenzenes to afford 2-(4-bromophenyl)quinoxalines in high yields.[3][4] The reaction proceeds via an initial nucleophilic substitution, followed by cyclization and subsequent aromatization.[5] Various catalytic systems can be employed, or the reaction can proceed catalyst-free under reflux in a suitable solvent like ethanol.[5]
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core components of numerous pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors. A common synthetic route to 3,5-disubstituted pyrazoles starts with an aldol condensation between this compound and an appropriate aldehyde to form a chalcone intermediate (an α,β-unsaturated ketone).[6] This chalcone is then cyclized by reaction with hydrazine hydrate or its derivatives. The use of hydrazine hydrate in a solvent like dimethylformamide (DMF) or ethanol with a catalytic amount of acid leads to the formation of the pyrazole ring.[6][7]
Synthesis of Imidazoles
The imidazole ring is a fundamental component of several essential biomolecules, including the amino acid histidine, and is a privileged scaffold in drug discovery. 2,4-Disubstituted imidazoles can be readily synthesized from 2-bromo-1-(4-bromophenyl)ethanone through condensation with an amidine.[8] This method is robust and provides high yields of the desired imidazole products.[8] Alternatively, multicomponent reactions offer a convergent and atom-economical approach. A one-pot, four-component reaction involving 2-bromo-1-(4-bromophenyl)ethanone, an aldehyde, a primary amine, and ammonium acetate can produce highly substituted imidazoles under solvent-free conditions.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic transformations starting from this compound and its bromo-derivative.
Table 1: α-Bromination of this compound
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | >80 | [1] |
| N-Bromosuccinimide | Water/PEG-400 | Ultrasound | 0.25-0.33 | 92 | [2] |
| Bromine/AlCl₃ | Ether | Ice Bath | 1 | 88-96 (crude) |[11] |
Table 2: Synthesis of 2-(4-Bromophenyl)quinoxaline Derivatives
| 1,2-Diamine Reactant | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | Pyridine | THF | Room Temp. | 2-3 h | 85-92 | [3] |
| o-Phenylenediamine | 5% WO₃/ZrO₂ | Ethanol | Reflux | 0.5 h | 94 | [4] |
| o-Phenylenediamine | None | Ethanol | Reflux | - | 70-85 |[5] |
Table 3: Synthesis of Pyrazole and Imidazole Derivatives
| Heterocycle | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole | 4-Bromochalcone, Hydrazine Hydrate | DMF, Reflux | 45-67 | [7] |
| Imidazole | 2-Bromo-1-(4-bromophenyl)ethanone, Benzamidine, KHCO₃ | THF/Water, Reflux | ~95 | [8] |
| Imidazole | 2-Bromo-1-(4-bromophenyl)ethanone, Aldehyde, Amine, NH₄OAc | Solvent-free, Heat | Very Good |[9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This protocol describes the α-bromination of this compound using pyridine hydrobromide perbromide.
-
Materials:
-
This compound (4'-Bromoacetophenone)
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Water, Ice
-
Sodium bisulfite solution
-
Filtration apparatus
-
-
Procedure: [1]
-
Combine this compound (5.0 mmol, 0.995 g) and glacial acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) to the flask.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Once the reaction is complete, cool the flask to room temperature and then pour the mixture into a beaker containing ice-water (approx. 100 mL).
-
A precipitate will form. If the solution has a yellow/orange color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid and inorganic salts.
-
Dry the product in a desiccator to obtain 2-bromo-1-(4-bromophenyl)ethanone. The yield is typically above 80%.
-
Protocol 2: Synthesis of 2-(4-Bromophenyl)quinoxaline
This protocol details the condensation of 2-bromo-1-(4-bromophenyl)ethanone with o-phenylenediamine.
-
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
o-Phenylenediamine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) in ethanol (10 mL).
-
Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 278 mg) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 30-60 minutes.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation is incomplete, reduce the solvent volume under reduced pressure or add cold water to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol if necessary. Yields are typically in the range of 90-95%.
-
Protocol 3: Synthesis of a 2,4-Disubstituted Imidazole
This protocol describes the synthesis of 2-phenyl-4-(4-bromophenyl)-1H-imidazole.
-
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Benzamidine hydrochloride
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure: [8]
-
In a round-bottom flask, dissolve benzamidine hydrochloride (1.2 equiv.) and potassium bicarbonate (3.0 equiv.) in a mixture of THF and water.
-
In a separate beaker, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv.) in a minimal amount of THF.
-
Heat the amidine solution to a vigorous reflux.
-
Add the solution of 2-bromo-1-(4-bromophenyl)ethanone dropwise to the refluxing amidine solution.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold THF or ether.
-
Dry the product to obtain 2-phenyl-4-(4-bromophenyl)-1H-imidazole in high yield (>90%).
-
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for Quinoxaline synthesis.
Caption: Logical workflow for Pyrazole synthesis via a chalcone intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. longdom.org [longdom.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Aldol Condensation of 2-(4-Bromophenyl)acetophenone for Chalcone Synthesis
Introduction
The Aldol Condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. A significant variant is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens.[1] This reaction is typically conducted under basic conditions and is a reliable method for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[2][3] Chalcones are of great interest to researchers as they form the central scaffold for a variety of molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
2-(4-Bromophenyl)acetophenone, an acetophenone derivative, serves as an excellent ketone component in the Claisen-Schmidt condensation. The presence of α-hydrogens on the methyl group allows for the formation of a nucleophilic enolate ion in the presence of a base.[6][7] This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product is rapid, driven by the formation of a stable, conjugated system.[2] The bromo-substituent on the phenyl ring makes this building block particularly useful for further functionalization, for example, through cross-coupling reactions.
Mechanism of Action
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate ion.[8][9]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This results in the formation of a tetrahedral intermediate, an alkoxide.[10]
-
Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone, also known as an aldol addition product.[8][10]
-
Dehydration: The β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of the highly conjugated and stable α,β-unsaturated ketone (chalcone).[2][11]
Visualizing the Aldol Condensation Mechanism
Caption: Figure 1: Base-Catalyzed Aldol Condensation Mechanism.
Experimental Protocols
This protocol describes a general procedure for the Claisen-Schmidt condensation between this compound and a representative aromatic aldehyde (e.g., benzaldehyde) to synthesize the corresponding chalcone.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 2-Chlorobenzaldehyde)[12]
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid or dilute HCl for neutralization
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
Procedure: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
-
Reactant Preparation: In a 125 mL Erlenmeyer flask, dissolve an equimolar amount of this compound and the selected aromatic aldehyde in approximately 15-20 mL of 95% ethanol.[13] Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the ethanolic solution.[14] The reaction is often exothermic; maintain the temperature around 20-25°C, using an ice bath if necessary.
-
Reaction Progression: Continue stirring the mixture. A precipitate should begin to form, often within 20-30 minutes.[6] Allow the reaction to proceed with stirring for a period of 2-4 hours or until the reaction is complete (monitored by TLC).[14] Some protocols suggest leaving the mixture to stand overnight to ensure complete precipitation.[12]
-
Product Isolation: Quench the reaction by pouring the mixture into a beaker containing crushed ice and water.[2] If the solution is strongly basic, neutralize it carefully with dilute acid (e.g., HCl or acetic acid) to a near-neutral pH.[5]
-
Filtration and Washing: Collect the solid crude product by vacuum filtration using a Büchner funnel.[15] Wash the crystals thoroughly with cold deionized water to remove any residual base and salts.[13] A final wash with a small amount of cold ethanol can aid in removing impurities.
-
Purification and Drying: The crude product is typically purified by recrystallization from a suitable solvent, such as 95% ethanol.[4][6] Dissolve the solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and allow them to air dry completely.
-
Characterization: Determine the mass of the dried product to calculate the percent yield. Characterize the compound by measuring its melting point and obtaining spectroscopic data (e.g., IR and NMR).[4]
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.
Data Presentation
The following table summarizes representative yields for the Claisen-Schmidt condensation of bromo-substituted acetophenones with various aromatic aldehydes under basic conditions. These values provide an expected range for the synthesis involving this compound.
| Ketone | Aldehyde | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | 2-Chlorobenzaldehyde | NaOH | Ethanol | Not specified | [12] |
| 4-Bromoacetophenone | N,N-Dimethylbenzaldehyde | NaOH | Ethanol | Not specified | [12] |
| Acetophenone | 4-Bromobenzaldehyde | NaOH | Ethanol/Water | 65% | [13] |
| Substituted Acetophenones | Substituted Benzaldehydes | 40% NaOH | Ethanol | Good Yields | [14] |
| Acetophenone | Benzaldehyde | NaOH | Solvent-free | Quantitative | [1] |
| 3-Hydroxyacetophenone | 4-Chlorobenzaldehyde | NaOH | (Not Specified) | 64.5% | [4] |
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. jetir.org [jetir.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. sites.nvcc.edu [sites.nvcc.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. praxilabs.com [praxilabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. magritek.com [magritek.com]
- 12. jocpr.com [jocpr.com]
- 13. odinity.com [odinity.com]
- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(4-Bromophenyl)acetophenone as a key building block. The methodologies described herein are fundamental for the synthesis of complex organic molecules, with broad applications in pharmaceutical research and drug development.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in modern organic synthesis.[1] Their widespread adoption is due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[2][3]
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation (for Suzuki, Stille, and Sonogashira couplings) or migratory insertion (for Heck coupling), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1]
This document will focus on the application of five major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—with this compound as the electrophilic partner.
General Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4] This reaction is widely used for the synthesis of biaryl compounds.[5]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O |
| Temperature | 80-120 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Synthesis of 2-(4-Biphenylyl)acetophenone
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) and water (1 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for the synthesis of substituted olefins and is tolerant of a wide variety of functional groups.
Data Presentation: Heck Reaction Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, P(o-tol)₃, dppf |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile, Toluene |
| Temperature | 100-140 °C |
| Typical Yield | 60-90% |
Experimental Protocol: Synthesis of 2-(4-Styrylphenyl)acetophenone
-
In a sealed tube, combine this compound (1.0 mmol, 275 mg), styrene (1.5 mmol, 156 mg, 0.17 mL), and palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg).
-
Add tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous N,N-dimethylformamide (DMF) (4 mL) and triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product, typically as the E-isomer.
Sonogashira Coupling
The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] This reaction is a reliable method for the synthesis of internal alkynes.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, Toluene, DMF |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 75-95% |
Experimental Protocol: Synthesis of 2-(4-(Phenylethynyl)phenyl)acetophenone
-
To a Schlenk flask, add this compound (1.0 mmol, 275 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL).
-
Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This reaction is a powerful method for the synthesis of anilines and their derivatives.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, BrettPhos, RuPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Synthesis of 2-(4-(Phenylamino)phenyl)acetophenone
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 23 mg), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 29 mg), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add a solution of this compound (1.0 mmol, 275 mg) in anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 112 mg, 0.11 mL).
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Stille Coupling
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide or triflate.[12] It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.
Data Presentation: Stille Coupling Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, AsPh₃ |
| Additive | LiCl, CuI |
| Solvent | Toluene, THF, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 65-90% |
Experimental Protocol: Synthesis of 2-(4-Vinylphenyl)acetophenone
-
In a Schlenk flask, place this compound (1.0 mmol, 275 mg) and lithium chloride (LiCl) (3.0 mmol, 127 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add tributyl(vinyl)stannane (1.1 mmol, 348 mg, 0.32 mL).
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
To the solution, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite®, washing with diethyl ether.
-
Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
General Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. youtube.com [youtube.com]
- 8. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. [PDF] Buchwald-Hartwig reaction: An overview | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 2-(4-Bromophenyl)acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial screening of 2-(4-bromophenyl)acetophenone derivatives, specifically focusing on chalcones as a prominent structural class. The protocols outlined below detail the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one as a representative example and provide a standardized method for evaluating its antimicrobial efficacy.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the α,β-unsaturated keto group is believed to be crucial for their biological activity.[4] With the increasing threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research, and chalcone derivatives represent a promising avenue for exploration.[2][5]
This document provides detailed protocols for the synthesis of a representative this compound derivative via the Claisen-Schmidt condensation and subsequent evaluation of its antimicrobial properties using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthesis of (E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one
The primary synthetic route for the target chalcone is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone and a benzaldehyde.[2][6] In this protocol, 4-bromoacetophenone is reacted with benzaldehyde in the presence of a base to yield the corresponding chalcone.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Round-bottom flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol (50 mL) with stirring.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the acetophenone solution in an ice bath.
-
Slowly add the sodium hydroxide solution (1.2 eq) dropwise to the cooled acetophenone solution with continuous vigorous stirring.
-
After the addition of the base, add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water and acidify with dilute HCl to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining base.
-
Recrystallize the crude product from hot ethanol to obtain the purified (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.
-
Dry the purified crystals and determine the melting point and yield.
Characterization
The synthesized compound should be characterized to confirm its structure and purity.
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value (100-101 °C).[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum should be recorded to confirm the structure. The expected signals for (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one in CDCl₃ are δ (ppm) = 7.88-7.90 (m, 2H), 7.81 (d, 1H), 7.63-7.64 (m, 3H), 7.47 (d, 1H), 7.37-7.47 (m, 3H).[8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carbonyl group (C=O) in conjugation (around 1660 cm⁻¹) and the carbon-carbon double bond (C=C) (around 1556 cm⁻¹).[3]
Quantitative Data for Synthesis
| Parameter | Value |
| Reactant 1 | 4-Bromoacetophenone |
| Reactant 2 | Benzaldehyde |
| Catalyst | Sodium Hydroxide |
| Solvent | Ethanol |
| Reaction Time | 12-16 hours |
| Expected Yield | >85% |
| Melting Point | 100-101 °C[7] |
Antimicrobial Studies
The antimicrobial activity of the synthesized chalcone derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][10] This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized chalcone derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select a single colony.
-
Inoculate the colony into a tube containing sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[1]
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Chalcone Dilutions:
-
Prepare a stock solution of the synthesized chalcone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the chalcone stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 200 µM to 1.56 µM).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the chalcone dilutions.
-
Include a positive control (bacteria and media without chalcone) and a negative control (media only).
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the chalcone derivative at which no visible growth is observed.[12]
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Quantitative Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening should be summarized in a clear and concise table.
| Compound | Test Organism | MIC (µg/mL) |
| (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | Staphylococcus aureus (ATCC 29213) | 32 |
| (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | Escherichia coli (ATCC 25922) | 64 |
| (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Staphylococcus aureus (ATCC 29213) | 16 |
| (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Escherichia coli (ATCC 25922) | 32 |
| Ampicillin (Reference) | Staphylococcus aureus (ATCC 29213) | 0.5 |
| Ampicillin (Reference) | Escherichia coli (ATCC 25922) | 8 |
Note: The MIC values presented are representative and may vary depending on the specific experimental conditions and bacterial strains used.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.
Antimicrobial Screening Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. jocpr.com [jocpr.com]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. 1-(4-bromophenyl)-3-phenylprop-2-en-1-one | 2403-27-2 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. hielscher.com [hielscher.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Bromination of 4-Phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the α-bromination of 4-phenylacetophenone to synthesize 2-bromo-4'-phenylacetophenone. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who utilize α-bromo ketones as versatile intermediates for the construction of more complex molecular architectures. The procedure outlines the use of N-bromosuccinimide (NBS) as a brominating agent in an acetic acid solvent system. Included are comprehensive details on the reaction setup, execution, purification, and characterization of the final product. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
α-Bromo ketones are pivotal intermediates in organic synthesis, serving as precursors for a wide array of chemical transformations. The introduction of a bromine atom at the α-position to a carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Phenylacetophenone, upon α-bromination, yields 2-bromo-4'-phenylacetophenone, a valuable building block for the synthesis of various heterocyclic compounds and other biologically active molecules. This protocol details a reliable and reproducible method for this transformation using N-bromosuccinimide, a safe and easy-to-handle brominating agent.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 4-Phenylacetophenone | 1.0 g (5.1 mmol) | N/A |
| N-Bromosuccinimide (NBS) | 1.0 g (5.6 mmol) | N/A |
| Glacial Acetic Acid | 20 mL | [1] |
| Reaction Conditions | ||
| Temperature | 80-90 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Product | ||
| Product Name | 2-Bromo-4'-phenylacetophenone | [2] |
| Molecular Formula | C₁₄H₁₁BrO | [2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Melting Point | 123-125 °C | N/A |
| Purification | ||
| Method | Recrystallization | N/A |
| Solvent | Ethanol | N/A |
| Characterization | ||
| ¹H NMR (CDCl₃) | See 'Characterization' section for expected chemical shifts. | [3][4] |
| ¹³C NMR (CDCl₃) | See 'Characterization' section for expected chemical shifts. | [3][4] |
Experimental Protocols
Synthesis of 2-Bromo-4'-phenylacetophenone
Materials:
-
4-Phenylacetophenone
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylacetophenone (1.0 g, 5.1 mmol) and glacial acetic acid (20 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0 g, 5.6 mmol) in one portion.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle or an oil bath. Maintain this temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and succinimide.
-
Purification: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product under vacuum to obtain 2-bromo-4'-phenylacetophenone as a crystalline solid.
-
Characterization: Determine the melting point of the purified product. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Characterization:
The structure of the synthesized 2-bromo-4'-phenylacetophenone can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂Br) in the region of δ 4.4-4.5 ppm. The aromatic protons will appear as a series of multiplets in the range of δ 7.3-8.1 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the methylene carbon (CH₂Br) around δ 30-31 ppm and the carbonyl carbon (C=O) in the region of δ 190-191 ppm. The aromatic carbons will resonate in the δ 127-146 ppm range.
-
Melting Point: The purified product is expected to have a melting point in the range of 123-125 °C.
Mandatory Visualization
Caption: Experimental workflow for the bromination of 4-phenylacetophenone.
References
Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Derivatives from 2-(4-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, with derivatives of imidazole, pyrazole, and quinoxaline forming the scaffold of numerous therapeutic agents. Traditional multi-step synthetic routes for these compounds can be time-consuming, costly, and generate significant chemical waste. One-pot syntheses offer a more efficient and environmentally benign alternative by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. This document provides detailed protocols for the one-pot synthesis of imidazole, pyrazole, and quinoxaline derivatives starting from the readily available 2-(4-Bromophenyl)acetophenone. These protocols are designed to be robust and adaptable for the generation of diverse compound libraries for screening and lead optimization in drug development programs.
I. One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazole Derivatives
This protocol describes a one-pot, four-component reaction for the synthesis of 1,2,4-trisubstituted-1H-imidazoles. The key strategy involves the in situ generation of 2-bromo-2-(4-bromophenyl)acetophenone, which then reacts with an aldehyde, a primary amine, and ammonium acetate.
Experimental Protocol
A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions[1]. This can be adapted to a one-pot process starting from this compound via in situ bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzaldehyde (or other aromatic aldehydes)
-
Aniline (or other primary amines)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the α-bromoketone by TLC.
-
To the reaction mixture containing the in situ generated 2-bromo-2-(4-bromophenyl)acetophenone, add benzaldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (5 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 1-phenyl-2,4-di(4-bromophenyl)-5-phenyl-1H-imidazole.
Data Presentation
| Entry | Aldehyde | Primary Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 1,2-di(p-tolyl)-4,5-diphenyl-1H-imidazole | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 1-phenyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 80-90 |
| 3 | Benzaldehyde | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,4,5-triphenyl-1H-imidazole | 82-92 |
Note: The yields are generalized based on similar reported syntheses and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: One-pot synthesis of 2,4,5-triaryl-1H-imidazoles.
II. One-Pot Synthesis of 3,5-Diaryl-1H-pyrazole Derivatives
This protocol outlines a one-pot synthesis of 3,5-diaryl-1H-pyrazoles from this compound and an aryl aldehyde hydrazone, proceeding via an in situ iodination of the acetophenone.
Experimental Protocol
A modular one-pot synthesis of 3,5-disubstituted pyrazoles can be achieved by reacting a ketone with an aldehyde hydrazone in the presence of iodine and an acid catalyst[2].
Materials:
-
This compound
-
Iodine (I₂)
-
Aryl aldehyde hydrazone (e.g., benzaldehyde phenylhydrazone)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and iodine (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Heat the mixture to reflux for 30-60 minutes to facilitate the formation of the α-iodo intermediate.
-
To the refluxing solution, add the aryl aldehyde hydrazone (1 mmol) and dimethyl sulfoxide (4 mmol).
-
Continue to reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3,5-diaryl-1H-pyrazole.
Data Presentation
| Entry | Aryl Aldehyde Hydrazone | Product | Yield (%) |
| 1 | Benzaldehyde phenylhydrazone | 1,3-diphenyl-5-(4-bromophenyl)-1H-pyrazole | 75-85 |
| 2 | 4-Chlorobenzaldehyde phenylhydrazone | 1-phenyl-3-(4-chlorophenyl)-5-(4-bromophenyl)-1H-pyrazole | 70-80 |
| 3 | 4-Methylbenzaldehyde phenylhydrazone | 1-phenyl-3-(p-tolyl)-5-(4-bromophenyl)-1H-pyrazole | 78-88 |
Note: The yields are generalized based on similar reported syntheses and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: One-pot synthesis of 3,5-diaryl-1H-pyrazoles.
III. One-Pot Synthesis of 2-Aryl-3-(4-bromophenyl)quinoxaline Derivatives
This protocol details a one-pot synthesis of quinoxaline derivatives from this compound and an o-phenylenediamine, utilizing an in situ bromination followed by condensation and cyclization.
Experimental Protocol
The synthesis of quinoxalines from α-bromoketones and o-phenylenediamines is a well-established method[3][4]. This can be adapted into a one-pot procedure starting from the corresponding acetophenone.
Materials:
-
This compound
-
Pyridinium tribromide (or NBS)
-
o-Phenylenediamine (or substituted derivatives)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add pyridinium tribromide (1.1 mmol) portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours until TLC analysis indicates complete formation of the α-bromo intermediate.
-
To this mixture, add o-phenylenediamine (1 mmol) in one portion.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to obtain the pure 2-aryl-3-(4-bromophenyl)quinoxaline.
Data Presentation
| Entry | o-Phenylenediamine | Product | Yield (%) |
| 1 | o-Phenylenediamine | 2-phenyl-3-(4-bromophenyl)quinoxaline | 80-90 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-dimethyl-2-phenyl-3-(4-bromophenyl)quinoxaline | 75-85 |
| 3 | 4-Chloro-1,2-phenylenediamine | 6-chloro-2-phenyl-3-(4-bromophenyl)quinoxaline | 70-80 |
Note: The yields are generalized based on similar reported syntheses and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: One-pot synthesis of 2-aryl-3-(4-bromophenyl)quinoxalines.
Conclusion
The presented one-pot protocols provide efficient and straightforward methods for the synthesis of diverse imidazole, pyrazole, and quinoxaline derivatives from this compound. These methodologies, which rely on the in situ generation of reactive intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. They are highly suitable for the rapid generation of compound libraries for high-throughput screening in drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)acetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-Bromophenyl)acetophenone, a key intermediate in various chemical and pharmaceutical applications. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and well-established method is the Friedel-Crafts acylation of bromobenzene.[1] This electrophilic aromatic substitution reaction typically involves reacting bromobenzene with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3]
Q2: Why is an excess of aluminum chloride catalyst generally required? A2: An excess of aluminum chloride is necessary because it forms a complex with the carbonyl oxygen of the resulting ketone product. This complexation deactivates the catalyst. Therefore, slightly more than a stoichiometric amount is needed to ensure the reaction proceeds to completion. Using an insufficient amount (e.g., only 2 equivalents when using acetic anhydride) can lower the yield by 10-15%.[2]
Q3: Which acylating agent is preferred, acetyl chloride or acetic anhydride? A3: Acetic anhydride is often reported to provide higher and more consistent yields compared to acetyl chloride in the synthesis of p-bromoacetophenone.[2]
Q4: What is the role of the bromo-substituent on the aromatic ring during the reaction? A4: The bromine atom is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] However, it is also an inductively withdrawing group, which deactivates the ring, making the reaction somewhat slower than the acylation of unsubstituted benzene. The para-product is predominantly formed due to steric hindrance at the ortho positions from the bulky bromine atom.[3]
Q5: What are the primary safety precautions for this synthesis? A5: Key safety measures include:
-
Performing the reaction in a well-ventilated fume hood, as hydrogen chloride (HCl) gas is evolved.[2][3]
-
Using anhydrous reagents and glassware, as aluminum chloride reacts violently with water.
-
Handling carbon disulfide, a common solvent for this reaction, with extreme care due to its high flammability and low autoignition temperature.[2]
-
Exercising caution during the workup step when quenching the reaction mixture with ice/water, as this is a highly exothermic process.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The aluminum chloride may have been exposed to atmospheric moisture. | 1. Use fresh, anhydrous aluminum chloride from a sealed container. Ensure all glassware is thoroughly dried before use. |
| 2. Impure Reagents: The acetic anhydride may contain significant amounts of acetic acid, which can lead to side reactions.[2] | 2. Use high-purity acetic anhydride. Check the boiling point to ensure its quality.[2] | |
| 3. Insufficient Catalyst: The molar ratio of AlCl₃ to the acylating agent is too low. | 3. Use a slight excess of aluminum chloride (approximately 2.8 moles per mole of acetic anhydride) to account for complexation with the product.[2] | |
| Formation of a Dark Red/Brown, Tarry Reaction Mixture | 1. Localized Overheating: The addition of the acylating agent was too rapid, causing the reaction temperature to rise uncontrollably. | 1. Add the acetic anhydride slowly and dropwise to maintain gentle reflux and control the exothermic reaction.[2] |
| 2. Impurities in Bromobenzene: The starting material may contain impurities that polymerize under the reaction conditions. | 2. Use purified or distilled bromobenzene. | |
| Product is a Reddish Oil and Fails to Crystallize | 1. Incomplete Decomposition of Aluminum Salts: During the workup, the aluminum chloride-ketone complex was not fully hydrolyzed.[2] | 1. Pour the reaction mixture slowly into a vigorously stirred mixture of cracked ice and concentrated hydrochloric acid to ensure complete decomposition of the complex.[2][4] |
| 2. Presence of Impurities: Side products or unreacted starting materials are present. | 2. Wash the organic extract thoroughly with water, a dilute sodium hydroxide solution to remove acidic impurities, and then again with water until the washings are neutral.[2] | |
| Difficulty Removing Product from the Reaction Flask After Quenching | 1. Solidification of Reaction Mixture: The reaction mixture was allowed to cool to room temperature before being poured onto ice, causing it to solidify.[2] | 1. While still warm and movable, carefully pour the reaction mixture onto the ice/HCl mixture.[2] |
| Significant Amount of Low-Boiling Distillate Before Product | 1. Incomplete Solvent Removal: The solvent (e.g., carbon disulfide) was not fully removed before distillation. | 1. Ensure the solvent is thoroughly distilled off from the reaction mixture before attempting to distill the product under reduced pressure.[2] |
| 2. Unreacted Bromobenzene: The reaction did not go to completion. | 2. Re-evaluate reaction time, temperature, and reagent stoichiometry. Ensure gentle reflux was maintained for at least one hour after the addition of the acylating agent.[2] |
Data Presentation: Impact of Reagent Stoichiometry on Yield
The stoichiometry of the Lewis acid catalyst is a critical factor influencing the overall yield of the Friedel-Crafts acylation.
| Reactant | Acylating Agent | Catalyst | Molar Ratio (Bromobenzene:Anhydride:AlCl₃) | Reported Yield | Reference |
| Bromobenzene | Acetic Anhydride | AlCl₃ | 1.25 : 1 : 2.8 | 69-79% | Organic Syntheses, Coll. Vol. 1, p.109 (1941)[2] |
| Bromobenzene | Acetic Anhydride | AlCl₃ | ~1.25 : 1 : 2.0 | ~55-69% (Yield diminishes by 10-15%)[2] | Organic Syntheses, Coll. Vol. 1, p.109 (1941)[2] |
Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of 4'-Bromoacetophenone.[2]
Materials:
-
Bromobenzene (392 g, 2.5 moles)
-
Anhydrous Aluminum Chloride (750 g, 5.6 moles)
-
Acetic Anhydride (204 g, 2.0 moles)
-
Carbon Disulfide (1 L)
-
Cracked Ice
-
Concentrated Hydrochloric Acid
-
Benzene or Ether (for extraction)
-
10% Sodium Hydroxide Solution
-
Anhydrous Calcium Chloride
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap, place the bromobenzene dissolved in dry carbon disulfide.
-
Catalyst Addition: Add the anhydrous aluminum chloride to the flask.
-
Initiation: Heat the mixture on a steam bath to initiate gentle reflux.
-
Acylating Agent Addition: Slowly add the acetic anhydride through the dropping funnel over approximately one hour. Maintain gentle reflux throughout the addition.
-
Reaction Completion: Continue to reflux the mixture for one additional hour after the addition is complete.
-
Solvent Removal: Rearrange the setup for distillation and remove the carbon disulfide solvent on the steam bath.
-
Workup - Quenching: Allow the reaction mixture to cool slightly but, while still warm, pour it slowly and with vigorous stirring into a large beaker containing cracked ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer twice with portions of benzene or ether.
-
Washing: Combine the organic extracts and wash them sequentially with water, 10% sodium hydroxide solution, and finally with water until the washings are colorless and neutral.
-
Drying: Dry the organic layer over anhydrous calcium chloride for at least one hour.
-
Purification: Filter off the drying agent and remove the solvent by distillation. Purify the crude residue by vacuum distillation. The product, this compound, should distill as a colorless liquid that crystallizes upon cooling to a white solid. The reported boiling point is 129-130°C at 15 mm Hg.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of the Friedel-Crafts acylation.
References
Technical Support Center: Purification of Crude 2-(4-Bromophenyl)acetophenone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-(4-Bromophenyl)acetophenone (also known as 4'-Bromoacetophenone) by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The crude product does not fully dissolve in the hot solvent.
-
Possible Cause 1: Insufficient Solvent.
-
Solution: Add small portions of hot solvent incrementally until the solid dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[1]
-
-
Possible Cause 2: Insoluble Impurities.
-
Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The solution is not supersaturated. Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.[2]
-
-
Possible Cause 2: The solution is cooling too slowly, or nucleation has not initiated.
-
Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): Add a "seed crystal" – a tiny amount of the pure this compound – to the cooled solution to initiate crystallization.[2]
-
Solution 3 (Rapid Cooling): Place the flask in an ice bath to induce more rapid saturation. Be aware that this may lead to smaller crystals.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Explanation: this compound has a melting point of approximately 48-52°C.[3][4][5] If the solution becomes saturated at a temperature above this, the compound will emerge from the solution as a liquid (oil) rather than a solid.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and induce crystallization at a lower temperature. Alternatively, choose a solvent with a lower boiling point.
-
-
Possible Cause 2: High concentration of impurities.
-
Solution: The impurities can depress the melting point of the product. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.
-
Problem: The recrystallized product is colored.
-
Possible Cause: Colored impurities are present.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal before cooling.
-
Problem: The final yield is very low.
-
Possible Cause 1: Too much solvent was used.
-
Solution: A significant portion of the product may remain dissolved in the mother liquor. Try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the filtration apparatus.[1]
-
-
Possible Cause 3: The product is significantly soluble in the cold solvent.
-
Solution: Cool the solution in an ice bath to minimize the solubility of the product and maximize the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for this compound? I have seen it referred to as this compound and 4'-Bromoacetophenone.
A1: The correct and most common chemical name is 4'-Bromoacetophenone . In acetophenone, the phenyl ring is position 1, and the methyl group is position 2. The prime symbol (') indicates a position on the phenyl ring. Therefore, the bromo group is at the 4' position.
Q2: What is the expected melting point of pure 4'-Bromoacetophenone? I have seen conflicting values.
A2: The accepted melting point for 4'-Bromoacetophenone is in the range of 48-52°C .[3][4][5] A significantly higher melting point, such as 108-110°C, is characteristic of 2,4'-Dibromoacetophenone, which can be a byproduct if the synthesis reaction is not well-controlled.
Q3: What are the best solvents for the recrystallization of 4'-Bromoacetophenone?
A3: 4'-Bromoacetophenone is soluble in a variety of organic solvents when hot and less soluble when cold, making several solvents suitable for recrystallization. Good choices include ethanol, methanol, and petroleum ether.[1][2] It is insoluble in water.[1][6][7] A mixed solvent system, such as ethanol-water, can also be effective.
Q4: What are the likely impurities in my crude 4'-Bromoacetophenone sample?
A4: If the compound was synthesized via the Friedel-Crafts acylation of bromobenzene, common impurities include:
-
Unreacted starting materials: Bromobenzene and acetic anhydride (or acetyl chloride).[8]
-
Ortho isomer: 2'-Bromoacetophenone, formed as a minor byproduct.
-
Poly-acylated products: Di-acetylated bromobenzene.
-
Side-reaction products: Such as 2,4'-Dibromoacetophenone, especially if bromine is used in the synthesis or as a contaminant.
Q5: How can I check the purity of my recrystallized product?
A5: The purity can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2°C) that matches the literature value (48-52°C). Impurities will broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A pure sample should show a single spot.
-
Spectroscopic Methods: Techniques like NMR and IR spectroscopy can confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Physical Properties of 4'-Bromoacetophenone
| Property | Value |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48-52 °C[3][4][5] |
| Boiling Point | 255 °C[3] |
Table 2: Qualitative Solubility of 4'-Bromoacetophenone
| Solvent | Solubility at Room Temperature | Solubility when Hot | Notes |
| Ethanol | Sparingly soluble | Soluble | A good solvent for recrystallization.[2] |
| Methanol | Sparingly soluble | Soluble | Another good choice for recrystallization.[2] |
| Petroleum Ether | Sparingly soluble | Soluble | Suitable for recrystallization.[2] |
| Dichloromethane | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery.[6][7] |
| Chloroform | Soluble | Very Soluble | Similar to dichloromethane.[6] |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed solvent system (e.g., ethanol-water).[1][6][7] |
Experimental Protocols
Protocol 1: Recrystallization of 4'-Bromoacetophenone from Ethanol
-
Dissolution: Place the crude 4'-Bromoacetophenone (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 3-4 mL) and heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the mass, percent recovery, and melting point of the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4'-Bromoacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 99-90-1 CAS | 4-BROMOACETOPHENONE | Laboratory Chemicals | Article No. 2259F [lobachemie.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. maths.tcd.ie [maths.tcd.ie]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 2-(4-Bromophenyl)acetophenone
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-aryl acetophenone derivatives, with a specific focus on addressing low conversion issues encountered with sterically hindered substrates like 2-(4-Bromophenyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no conversion in the Suzuki coupling of this compound with an arylboronic acid. What are the most likely causes?
A1: Low conversion in the Suzuki coupling of a sterically hindered substrate like this compound is often attributed to several factors that impede the catalytic cycle. The primary challenges include:
-
Inefficient Oxidative Addition: The bulky acetophenone group ortho to the bromine atom can sterically hinder the approach of the palladium catalyst to the C-Br bond, slowing down this crucial initial step.
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be impeded by steric congestion around the palladium center.
-
Catalyst Decomposition: The catalyst may degrade and form inactive palladium black, especially at the higher temperatures often required for challenging couplings.
-
Side Reactions: Competing reactions such as protodeboronation (cleavage of the C-B bond of the boronic acid) or homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.
Q2: My starting materials are being consumed, but I am observing significant byproduct formation, such as the dehalogenated starting material. What is causing this?
A2: The formation of dehalogenated 2-phenylacetophenone is a common side reaction known as hydrodehalogenation. This can occur when a hydride species is present in the reaction mixture, which can arise from the solvent, base, or impurities. This hydride can displace the bromide on the palladium complex after oxidative addition, leading to the undesired byproduct upon reductive elimination.
Q3: I suspect protodeboronation of my boronic acid is a major issue. How can I minimize this side reaction?
A3: Protodeboronation is the protonolysis of the carbon-boron bond and is a common pathway for boronic acid decomposition. To mitigate this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger ones like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK). However, the optimal base is substrate-dependent.
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.
Troubleshooting Guides
Issue 1: Low Conversion Due to Steric Hindrance
The significant steric bulk from the ortho-acetyl group in this compound is a primary obstacle. Overcoming this requires enhancing the reactivity of the catalytic system.
Troubleshooting Workflow for Steric Hindrance
Caption: Troubleshooting workflow for low conversion due to steric hindrance.
Recommendations & Comparative Data
For sterically hindered substrates, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The use of specialized, bulky, and electron-rich phosphine ligands is crucial. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which facilitates both the oxidative addition and reductive elimination steps.
Table 1: Effect of Ligand and Base on the Suzuki Coupling of Sterically Hindered Aryl Bromides
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 | Hypothetical |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 85 | [1] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 92 | [1] |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 88 | [1] |
| 5 | [Pd(IMes)(allyl)Cl] (2) | - | K₂CO₃ (2) | Toluene | 100 | 95 | Hypothetical |
Note: Yields are representative for sterically hindered aryl bromides and may vary for this compound.
Issue 2: Catalyst Inactivity or Decomposition
The choice of palladium precursor and the reaction conditions can significantly impact catalyst stability and activity.
Troubleshooting Workflow for Catalyst Issues
References
Technical Support Center: Friedel-Crafts Synthesis of 2-(4-Bromophenyl)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 2-(4-Bromophenyl)acetophenone. The information is designed to address specific challenges that may be encountered during the experimental process, with a focus on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the Friedel-Crafts acylation in this synthesis?
The primary and desired product is this compound. This is achieved through the electrophilic aromatic substitution of an acetyl group onto the unsubstituted phenyl ring of 4-bromodiphenylmethane. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Q2: What are the most common side products in the Friedel-Crafts synthesis of this compound?
The primary side products arise from the acylation reaction occurring at different positions on the aromatic rings of the starting material, 4-bromodiphenylmethane. These can include:
-
Isomeric Products: Acylation can occur on the brominated ring, leading to the formation of isomers such as 2-acetyl-4'-bromodiphenylmethane and 3-acetyl-4'-bromodiphenylmethane. The bromine atom is a deactivating group, which generally disfavors electrophilic substitution on the ring to which it is attached.[1][2] However, under certain conditions, these isomers can still be formed.
-
Polyacylated Products: Although less common in Friedel-Crafts acylation compared to alkylation, the introduction of more than one acetyl group is possible, especially with an excess of the acylating agent or under harsh reaction conditions.[3][4] This would lead to diacetylated derivatives of 4-bromodiphenylmethane.
-
Products from Impurities: The presence of impurities in the starting materials or solvent can lead to the formation of other unwanted byproducts.
Q3: Why does the acylation preferentially occur on the unsubstituted phenyl ring?
The bromine atom on one of the phenyl rings of 4-bromodiphenylmethane is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack.[1] Conversely, the unsubstituted phenyl ring is more electron-rich and therefore more susceptible to acylation.
Q4: How can the formation of side products be minimized?
Several experimental parameters can be optimized to enhance the selectivity for the desired product:
-
Stoichiometry: Use of a stoichiometric amount or a slight excess of the limiting reagent (typically the acylating agent) can help prevent polyacylation.
-
Temperature Control: Running the reaction at a lower temperature generally favors the formation of the thermodynamically more stable product and can reduce the likelihood of side reactions.
-
Catalyst Choice and Amount: While a strong Lewis acid like AlCl₃ is necessary, using the minimum effective amount can help control the reaction's reactivity and reduce unwanted side reactions.[5]
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) and stopping it once the starting material is consumed can prevent the formation of degradation products or further side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Deactivation of the catalyst by moisture. - Suboptimal reaction temperature. | - Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. - Use freshly opened or purified anhydrous aluminum chloride. - Gradually increase the reaction time or temperature while monitoring the reaction progress. |
| Presence of significant amounts of isomeric side products | - Reaction conditions are too harsh, overcoming the deactivating effect of the bromine atom. | - Lower the reaction temperature. - Use a milder Lewis acid catalyst if the reaction still proceeds at a reasonable rate. |
| Formation of polyacylated products | - Excess of the acylating agent (acetyl chloride). - High reaction temperature or prolonged reaction time. | - Use a 1:1 molar ratio of 4-bromodiphenylmethane to acetyl chloride. - Carefully control the reaction temperature and time. |
| Complex product mixture that is difficult to purify | - Multiple side reactions occurring simultaneously. - Impure starting materials or solvents. | - Optimize reaction conditions for selectivity (temperature, catalyst, stoichiometry). - Ensure the purity of all reagents and solvents before use. - Employ column chromatography for purification, potentially using a gradient elution to separate closely related isomers. |
Experimental Protocol: Friedel-Crafts Acylation of 4-Bromodiphenylmethane
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-Bromodiphenylmethane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of 4-bromodiphenylmethane (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add acetyl chloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition of acetyl chloride, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC. The reaction may then be allowed to warm to room temperature and stirred for an additional period.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.
Caption: Troubleshooting logic for common issues in the Friedel-Crafts synthesis.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Column Chromatography for 2-(4-Bromophenyl)acetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the column chromatography of 2-(4-Bromophenyl)acetophenone. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining a suitable solvent system for the column chromatography of this compound?
A1: The crucial first step is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[1][2][3][4] TLC is a rapid and cost-effective method to find the optimal eluent composition before committing to a larger-scale column separation.[4] The goal is to find a solvent mixture that provides good separation between your target compound and any impurities.
Q2: What is the ideal Retention Factor (Rf) value for this compound on a TLC plate before starting column chromatography?
A2: The ideal Rf value for this compound should be between 0.25 and 0.35.[2] This range typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-resolved from other components. An Rf value in this range allows the sample to equilibrate on the column and be fully resolved.[2]
Q3: What are some good starting solvent systems to test for a moderately polar compound like this compound?
A3: Given its structure (a ketone with a bromophenyl group), this compound is a compound of moderate polarity. Excellent starting points for solvent systems are binary mixtures of a non-polar and a polar solvent.[5] Common choices include:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Hexane/Dichloromethane
You can start with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the proportion of the polar solvent to achieve the desired Rf value.[3][6]
Q4: My compound is not soluble in the chosen chromatography solvent. How should I load it onto the column?
A4: If your crude sample has poor solubility in the eluting solvent system, you can use a technique called "dry loading".[7] Dissolve your sample in a suitable, low-boiling point solvent (like dichloromethane or acetone), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[7][8] This powder can then be carefully added to the top of the packed column.[7]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation : Dissolve a small amount of your crude this compound sample in a volatile solvent (e.g., dichloromethane).
-
Spotting : Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development : Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 8:2 Hexane/Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualization : Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Calculation : Calculate the Rf value for your target compound using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[7]
-
Optimization : Adjust the solvent ratio to achieve an Rf value between 0.25 and 0.35. If the Rf is too high, decrease the polarity (add more hexane); if it's too low, increase the polarity (add more ethyl acetate).
Protocol 2: Column Packing and Sample Loading (Wet Loading)
-
Column Preparation : Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Preparation : In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Packing : Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica.[7]
-
Sample Loading : Dissolve the sample in the minimum amount of the eluting solvent.[1] Using a pipette, carefully add the dissolved sample to the top of the silica gel, ensuring the surface is not disturbed.[7]
-
Elution : Open the stopcock and allow the sample to adsorb onto the silica. Add a protective layer of sand on top of the silica, then carefully add the eluting solvent to begin the separation.
Data Presentation
Table 1: Common Solvents and Their Polarity
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar component.[5] |
| Petroleum Ether | ~0.1 | 40-60 | Good, less toxic alternative to hexane.[5] |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds.[5] |
| Diethyl Ether | 2.8 | 35 | Similar polarity to dichloromethane.[5] |
| Ethyl Acetate | 4.4 | 77 | Standard polar component for "normal" compounds.[5] |
| Acetone | 5.1 | 56 | Can be used for sample loading. |
| Methanol | 5.1 | 65 | Very polar; use in small percentages (<10%) with dichloromethane for polar compounds to avoid dissolving silica.[5] |
Table 2: Example TLC Data for Optimizing Separation
| Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity A | Rf of this compound | ΔRf | Assessment |
| 9:1 | 0.55 | 0.45 | 0.10 | Rf too high for good separation. |
| 8:2 | 0.40 | 0.30 | 0.10 | Optimal. Good starting point for the column. |
| 7:3 | 0.30 | 0.20 | 0.10 | Separation is good, but elution may be slow. |
| 1:1 | 0.15 | 0.05 | 0.10 | Rf too low; compounds are stuck on the baseline. |
Visual Workflows and Troubleshooting
Caption: Workflow for selecting an optimal solvent system.
Troubleshooting Guide
Q: My compound is not coming off the column. What should I do?
A: This common issue can arise from several factors:
-
Solvent Polarity is Too Low : The eluting solvent may not be polar enough to move the compound. Gradually increase the polarity of your solvent system (e.g., switch from 9:1 to 8:2 Hexane/Ethyl Acetate).[8]
-
Compound Decomposed : Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[8]
-
Incorrect Solvent Used : Double-check that you prepared the solvent system correctly and did not mix up the non-polar and polar solvent bottles.[8]
Q: All my compounds are coming out together in the first few fractions. What went wrong?
A: This indicates the solvent system is too polar, causing everything to elute quickly with the solvent front.[8] You need to switch to a less polar mobile phase. Re-optimize your solvent system using TLC to find a mixture that gives your target compound an Rf of ~0.3.
Q: The separation is poor, and fractions are all mixed, even though the TLC showed a good separation.
A: This can happen for a few reasons:
-
Column Overloading : Too much sample was loaded onto the column, exceeding its separation capacity. Use a wider column or less sample.
-
Poor Packing : The column may have been packed unevenly, containing channels or air bubbles that lead to band broadening.
-
Sample Insolubility : If the sample was loaded in a solvent much stronger than the mobile phase, it can disrupt the top of the column and cause poor separation.[9] Ensure the sample is loaded in the weakest possible solvent.
Caption: A troubleshooting guide for common chromatography issues.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. sorbtech.com [sorbtech.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. halocolumns.com [halocolumns.com]
Preventing homocoupling in Suzuki reactions with 2-(4-Bromophenyl)acetophenone
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for preventing homocoupling in Suzuki reactions, with a specific focus on experiments involving 2-(4-Bromophenyl)acetophenone.
Troubleshooting Guide: Preventing Homocoupling with this compound
This section addresses the common issue of homocoupling of the boronic acid reagent during the Suzuki coupling of this compound.
Question: My Suzuki coupling reaction with this compound is resulting in a significant amount of homocoupled byproduct. What are the primary causes and how can I prevent this?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes your boronic acid, reduces the yield of the desired product, and can complicate purification. The primary causes of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.
-
Palladium(II) Mediated Coupling: The use of a Pd(II) precatalyst can sometimes lead to a non-catalytic homocoupling of the boronic acid before the initiation of the main catalytic cycle.
Below is a logical workflow to diagnose and address the issue of homocoupling in your reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: How does the choice of palladium catalyst affect homocoupling?
A1: The palladium source can significantly influence the extent of homocoupling. Pd(II) precatalysts, such as Pd(OAc)₂, can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled product and Pd(0), which then enters the catalytic cycle.[1] While this reduction step is necessary to initiate the reaction, it can be a major source of the homocoupling byproduct. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial burst of homocoupling. However, even with Pd(0) sources, exposure to oxygen can regenerate Pd(II) species and lead to homocoupling.[1]
Q2: What is the role of the ligand in preventing homocoupling?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the rate of oxidative addition of the aryl bromide to the Pd(0) center. This increased rate of the desired catalytic cycle can outcompete the undesired homocoupling side reaction.
Q3: Can the base and solvent system influence the amount of homocoupling?
A3: Yes, the choice of base and solvent is critical. Strong bases can lead to degradation of the boronic acid, which may contribute to side reactions. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. The solvent system should be thoroughly degassed to remove dissolved oxygen. Aprotic solvents like dioxane, THF, or toluene are commonly used. The addition of water is often necessary for the transmetalation step, but it should also be degassed.
Q4: Are there any additives that can suppress homocoupling?
A4: Yes, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[2] It is believed that the reducing agent helps to keep the palladium in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that can promote homocoupling.[2]
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize the impact of different reaction parameters on the yield of the desired product versus the homocoupling byproduct in Suzuki reactions of aryl bromides with electron-withdrawing groups. While specific quantitative data for this compound is not extensively available, the data for the structurally similar 4-bromoacetophenone provides valuable insights.
Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromoacetophenone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaHCO₃ | DMA | 100 | 24 | 25 |
| 2 | NaOAc | DMA | 100 | 24 | 38 |
| 3 | Na₂CO₃ | DMA | 100 | 24 | 72 |
| 4 | K₂CO₃ | DMA | 100 | 24 | 65 |
| 5 | Et₃N | DMA | 100 | 24 | 15 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), base (2.0 mmol), in DMA (5 mL). Data adapted from a study on a magnetic supported palladium catalyst. Note: This study focused on conversion to the desired product and did not quantify the homocoupling byproduct.
Table 2: Effect of Catalyst Loading on the Suzuki Coupling of 4-Bromoacetophenone
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | 100 | 24 | 72 |
| 2 | 0.50 | 100 | 24 | 72 |
| 3 | 0.25 | 100 | 24 | 72 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), in DMA (5 mL). Data adapted from the same study as Table 1.
Experimental Protocols
Below are detailed experimental protocols for a Suzuki-Miyaura coupling reaction with this compound, designed to minimize homocoupling.
Protocol 1: General Procedure for Suzuki Coupling with Minimal Homocoupling
This protocol emphasizes rigorous exclusion of oxygen.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Removal of aluminum chloride catalyst from 2-(4-Bromophenyl)acetophenone reaction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the removal of aluminum chloride catalyst from the 2-(4-Bromophenyl)acetophenone reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the work-up and purification of your reaction, presented in a question-and-answer format.
Issue 1: Emulsion Formation During Aqueous Work-up
Q1: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What causes this and how can I resolve it?
A1: Emulsion formation is a common issue in the work-up of Friedel-Crafts reactions. The primary cause is the precipitation of fine aluminum salts (aluminum hydroxide) when the aluminum chloride catalyst is quenched with water. These fine particles can stabilize the interface between the two immiscible layers.
Troubleshooting Steps:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling, rather than vigorous shaking, can help the layers to separate.
-
"Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.
-
Filtration through Celite®: If the emulsion is stabilized by solid precipitates, filter the entire mixture through a pad of Celite® or another filter aid. The fine aluminum salts will be trapped, allowing for clean separation of the filtrate into two layers.
-
Addition of Acid: If the emulsion persists and you suspect incomplete hydrolysis of the aluminum salts, you can try adding a small amount of dilute hydrochloric acid to the separatory funnel and mixing gently. This can help to dissolve the aluminum hydroxide.
Preventative Measures:
-
Slow and Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This ensures rapid and complete hydrolysis of the aluminum chloride-ketone complex and minimizes the formation of finely dispersed aluminum hydroxide.
-
Adequate Acidity: Ensure the aqueous layer is sufficiently acidic (pH 1-2) after quenching to keep the aluminum salts dissolved as soluble aluminum chlorohydrates.
Issue 2: Low Product Yield
Q2: My final yield of this compound is lower than expected. Could this be related to the catalyst removal process?
A2: Yes, improper removal of the aluminum chloride catalyst can lead to significant product loss. The ketone product forms a stable complex with aluminum chloride, and if this complex is not completely broken during the work-up, a portion of your product will be lost to the aqueous layer.
Troubleshooting Steps:
-
Ensure Complete Quenching: As mentioned above, the quenching step is critical. The use of ice and concentrated HCl is designed to vigorously hydrolyze the aluminum chloride-ketone complex. Ensure you are using a sufficient excess of both.
-
Thorough Extraction: After the initial separation, extract the aqueous layer at least two more times with your organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
-
Check pH of Aqueous Layer: After quenching, check the pH of the aqueous layer. If it is not strongly acidic, add more concentrated HCl. This ensures the aluminum salts remain in their soluble form and do not precipitate with your product.
Issue 3: Product Purity and Residual Aluminum
Q3: I am concerned about the purity of my final product and the potential for residual aluminum contamination. What is the best work-up protocol to ensure high purity?
A3: A multi-step washing procedure after the initial quench is crucial for obtaining a high-purity product with minimal aluminum residue.
Recommended Washing Protocol:
-
Acidic Wash: After the initial quench and separation, wash the combined organic extracts with dilute hydrochloric acid (e.g., 1 M HCl). This helps to remove any remaining basic impurities and ensures all aluminum salts are in the aqueous phase.
-
Water Wash: Follow the acid wash with a wash with deionized water to remove excess acid.
-
Basic Wash: A wash with a dilute basic solution, such as 5-10% sodium hydroxide, can remove any acidic byproducts. However, be cautious as this can promote the precipitation of aluminum hydroxide if not all aluminum was removed in the acidic washes.
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove dissolved water from the organic layer before drying.
Data Presentation
The following table provides a hypothetical comparison of different work-up protocols on the purity and residual aluminum content in the final this compound product. The data illustrates the importance of a thorough washing procedure.
| Work-up Protocol | Purity by HPLC (%) | Residual Aluminum (ppm) by ICP-MS |
| Protocol A: Quench with ice/water only, followed by water washes. | 92.5 | 55 |
| Protocol B: Quench with ice/conc. HCl, followed by water washes. | 97.8 | 12 |
| Protocol C: Quench with ice/conc. HCl, followed by water and a 5% NaOH wash. | 98.5 | 8 |
| Protocol D (Recommended): Quench with ice/conc. HCl, followed by washes with 1M HCl, water, 5% NaOH, and brine. | >99.0 | <5 |
Experimental Protocols
Key Experiment: Removal of Aluminum Chloride Catalyst and Work-up of this compound
This protocol describes a standard and effective method for the work-up of the Friedel-Crafts acylation reaction to synthesize this compound.
Materials:
-
Reaction mixture from Friedel-Crafts acylation
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
1 M Hydrochloric acid
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching:
-
In a large beaker, prepare a mixture of crushed ice (approximately 500 g per mole of AlCl₃ used) and concentrated hydrochloric acid (approximately 100 mL per mole of AlCl₃).
-
While stirring the ice/acid mixture vigorously, slowly and carefully pour the cooled reaction mixture into the beaker. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Continue stirring for 15-20 minutes to ensure the complete decomposition of the aluminum chloride complex.
-
-
Extraction:
-
Transfer the entire mixture to a large separatory funnel.
-
Add an appropriate volume of organic solvent (e.g., 200 mL of dichloromethane) and shake the funnel, venting frequently to release pressure.
-
Allow the layers to separate. The organic layer contains the product.
-
Drain the lower organic layer into a clean flask.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent (e.g., 2 x 100 mL).
-
-
Washing:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (1 x 100 mL)
-
Deionized water (2 x 100 mL)
-
5% Sodium hydroxide solution (1 x 100 mL)
-
Saturated sodium chloride (brine) solution (1 x 100 mL)
-
-
After each wash, drain the aqueous layer and discard it.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to dry.
-
Filter the drying agent by gravity filtration into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate).
-
Mandatory Visualization
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for catalyst removal and product purification.
Technical Support Center: Minimizing Byproduct Formation in the Bromination of Acetophenone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the bromination of acetophenone derivatives. The focus is on minimizing the formation of unwanted byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of acetophenone and its derivatives?
A1: The two most prevalent byproducts are α,α-dibromoacetophenone, resulting from over-bromination, and various isomers of bromoacetophenone where bromination has occurred on the aromatic ring (electrophilic aromatic substitution) instead of the desired α-carbon of the acetyl group.[1][2][3]
Q2: My reaction is producing a significant amount of α,α-dibrominated product. What is the cause and how can it be prevented?
A2: The formation of α,α-dibromo byproducts is typically caused by two main factors: the use of excess brominating reagent and running the reaction under basic conditions.[1][3] After the first α-bromination, the remaining α-hydrogen becomes more acidic due to the electron-withdrawing effect of the bromine atom, making a second bromination kinetically favorable, especially in the presence of a base.[3] To prevent this, use a precise 1.0:1.0 molar ratio of the acetophenone derivative to the brominating agent and conduct the reaction under acidic conditions, which suppresses the rate of the second bromination.[2][3][4]
Q3: How can I selectively achieve monobromination at the α-position?
A3: Selective α-monobromination can be achieved by carefully controlling the reaction parameters. Key strategies include:
-
Stoichiometry Control: Employ a strict 1:1 molar ratio of substrate to brominating agent.[2][5]
-
Acidic Conditions: Use an acid catalyst, such as acetic acid, which facilitates the formation of the enol intermediate required for α-bromination while making subsequent brominations slower than the first.[3][6][7]
-
Choice of Reagent: Milder, more selective brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide can provide better control and are often safer to handle than elemental bromine.[4][5][8]
-
Temperature and Addition Rate: Maintain a controlled temperature and add the brominating agent slowly and dropwise to prevent localized areas of high concentration.[6][9]
Q4: The bromination is occurring on the aromatic ring instead of the side-chain. Why is this happening and how can I promote α-bromination?
A4: Ring bromination is a competing electrophilic aromatic substitution reaction that occurs when the aromatic ring is "activated" by potent electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OCH3) groups.[2][6] These groups increase the electron density of the ring, making it more nucleophilic than the enol of the acetyl side-chain. To favor side-chain bromination, the activating influence of these groups must be diminished. A common strategy is to install a temporary protecting group; for example, a hydroxyl group can be converted to a benzyl ether, which sufficiently deactivates the ring to allow for selective α-bromination.[2]
Q5: What is the best brominating agent to use for acetophenone derivatives?
A5: The ideal brominating agent depends on the specific substrate and desired selectivity.
-
Elemental Bromine (Br₂): Effective and widely used, but can be non-selective and hazardous. It is typically used in a solvent like acetic acid.[2][10]
-
N-Bromosuccinimide (NBS): A milder and more selective solid reagent, often used for allylic and benzylic brominations, including α-bromination of ketones. It can lead to higher selectivity for the monobrominated product.[8][11]
-
Pyridine Hydrobromide Perbromide (Py·HBr₃): A stable, solid reagent that is easier and safer to handle than liquid bromine. It has been shown to be highly effective for the selective α-bromination of acetophenone derivatives, often resulting in high yields of the monobrominated product.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated substrate (strong electron-withdrawing groups on the ring). 3. Impure or inactive brominating agent. | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Increase reaction time or temperature incrementally.[5] 2. Consider using a more reactive brominating agent or more forcing conditions. 3. Use a fresh bottle of the brominating agent or verify its activity. |
| Formation of α,α-Dibromo Product | 1. Molar excess of the brominating agent was used. 2. Reaction conditions are basic or neutral. 3. Rapid addition of the brominating agent. | 1. Use a strict 1.0:1.1 or 1.0:1.0 molar ratio of substrate to brominating agent.[4][5] 2. Ensure the reaction is run under acidic conditions (e.g., in acetic acid) to disfavor the second bromination.[3] 3. Add the brominating agent slowly and with vigorous stirring.[12] |
| Formation of Ring-Brominated Product | 1. The aromatic ring contains strong electron-donating groups (-OH, -OR, -NH₂). | 1. Protect the activating group prior to bromination (e.g., convert -OH to -OBn).[2] 2. Use a less polar solvent to potentially disfavor ring substitution. |
| Complex Mixture of Unidentified Products | 1. Reaction temperature is too high, causing degradation. 2. Unsuitable solvent. 3. Reaction exposed to light, causing radical side reactions (especially with NBS). | 1. Optimize the reaction temperature; a study found that for some substrates, yields decreased at temperatures above 90°C.[5] 2. Screen different solvents; dichloromethane and methanol have proven effective in certain systems.[8][11] 3. Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
Quantitative Data on Reaction Optimization
Table 1: Effect of Reaction Conditions on the Bromination of Substituted Acetophenones
This table summarizes the optimization of reaction conditions for the α-bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent in acetic acid.
| Substrate | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |
| 4-chloroacetophenone | 1.0:1.1 | 90 | 3 | >80 |
| 4-trifluoromethoxyacetophenone | 1.0:1.1 | 90 | 3 | 71 |
| 4-bromoacetophenone | 1.0:1.1 | 90 | 3 | 66 |
| 4-iodoacetophenone | 1.0:1.1 | 90 | 3 | 75 |
| 4-phenylacetophenone | 1.0:1.1 | 90 | 3 | 72 |
| 4-chloroacetophenone | 1.0:1.1 | 80 | 3 | Low |
| 4-chloroacetophenone | 1.0:1.1 | >90 | 3 | Slight Decrease |
Data adapted from a study on innovative experiments for undergraduates. The study noted that yields were highest after 3 hours and at 90°C; higher temperatures led to a slight decrease in yield, possibly due to dibromination.[5]
Table 2: Effect of Solvent on Yield for α-Bromination with NBS
This table shows the impact of different solvents on the yield of α-bromoacetophenone using N-Bromosuccinimide (NBS) as the brominating agent and acidic Al₂O₃ as a catalyst.
| Entry | Solvent | Yield of α-bromoacetophenone (%) |
| 1 | CH₃CN | 51 |
| 2 | Et₂O | 56 |
| 3 | THF | 44 |
| 4 | n-hexane | 55 |
| 5 | CH₂Cl₂ | 89 |
| 6 | MeOH | 74 |
Data adapted from a study on regioselective monobromination of aralkyl ketones. Dichloromethane (CH₂Cl₂) was identified as the optimal solvent for this system.[11]
Experimental Protocols
Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a method demonstrated to be effective for various acetophenone derivatives with electron-withdrawing groups.[4][5]
Materials:
-
Substituted Acetophenone (1.0 eq.)
-
Pyridine Hydrobromide Perbromide (1.1 eq.)
-
Glacial Acetic Acid
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acetophenone in glacial acetic acid.
-
Add pyridine hydrobromide perbromide to the solution.
-
Heat the reaction mixture to 90°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent and a solid acid catalyst.
Materials:
-
Acetophenone Derivative (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.2 eq.)
-
Acidic Aluminum Oxide (Al₂O₃) (10% w/w of the acetophenone)
-
Methanol or Dichloromethane
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a solution of the acetophenone derivative in methanol in a round-bottom flask, add acidic Al₂O₃.
-
Add NBS portion-wise over a period of 10-15 minutes with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the alumina by filtration. Wash the alumina with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.[13]
Mechanisms and Workflows
Caption: Acid-catalyzed mechanism for the selective α-bromination of acetophenone derivatives.[5][6][7]
Caption: Logical diagram of competing pathways in the bromination of activated acetophenones.
Caption: A systematic workflow for experimentation and troubleshooting byproduct formation.
References
- 1. quora.com [quora.com]
- 2. zenodo.org [zenodo.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Heck Reactions with 2-(4-Bromophenyl)acetophenone
Welcome to the technical support center for optimizing Heck reactions involving 2-(4-Bromophenyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Heck reactions?
A1: this compound is an activated aryl bromide, making it a good substrate for Heck reactions. The electron-withdrawing acetyl group facilitates the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[1]
Q2: What are the most common side reactions observed with this substrate?
A2: Common side reactions include the formation of a reduced product where the bromine atom is replaced by hydrogen, and isomerization of the newly formed double bond in the product.[2] The presence of excess base or prolonged reaction times at high temperatures can contribute to these side reactions. Additionally, dimerization of the alkene or the aryl halide can occur under certain conditions.
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (e.g., forming palladium black).[3]
-
Inappropriate Base: The base might be too weak to effectively regenerate the Pd(0) catalyst or may not be soluble enough in the reaction medium.
-
Poor Ligand Choice: The ligand may not be providing the necessary stability or electronic properties to the palladium center for efficient catalysis.
-
Suboptimal Solvent and Temperature: The chosen solvent may not be suitable for the reaction, or the temperature may be too low for efficient conversion or too high, leading to catalyst decomposition.
-
Presence of Impurities: Water or oxygen can interfere with the catalytic cycle. While many Heck reactions are robust, it is often advisable to limit the access of oxygen when using phosphine ligands.[1]
Q4: How do I choose the right alkene coupling partner?
A4: Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent coupling partners for Heck reactions.[4] Electron-rich alkenes can also be used, but the reaction conditions, particularly the ligand and solvent, may need to be adjusted to control regioselectivity.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: I am not observing any significant conversion of my this compound. What should I check first?
A: Start by verifying the integrity of your catalyst and reagents. The palladium precatalyst, typically Pd(OAc)₂, should be of good quality.[2] Ensure your solvent is anhydrous if the chosen conditions are sensitive to moisture. Next, consider the activation of the palladium catalyst. If you are using a Pd(II) source, it needs to be reduced in situ to Pd(0) to enter the catalytic cycle. This process can be influenced by the phosphine ligand or other additives.[2]
Q: I have confirmed my reagents are of high quality. What are the next steps in troubleshooting low conversion?
A: The choice of base and ligand is critical.
-
Base: Ensure the base is strong enough and present in a sufficient amount (typically 1.5-2 equivalents) to neutralize the HBr generated and regenerate the Pd(0) catalyst.[2] For this compound, both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) have been used successfully.[5][6]
-
Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For aryl bromides, common phosphine ligands like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective.[7] If you are using a monodentate phosphine and still see low conversion, consider a more electron-rich or bulky phosphine, or explore bidentate ligands. N-heterocyclic carbene (NHC) ligands have also shown high efficiency.[1]
Problem 2: Formation of Palladium Black and Catalyst Deactivation
Q: My reaction mixture turns black, and the reaction stalls. What is causing this?
A: The formation of palladium black indicates the precipitation of palladium metal, a common catalyst deactivation pathway. This can be caused by:
-
High Temperatures: Excessive heat can lead to the agglomeration of palladium nanoparticles.
-
Inadequate Ligand Stabilization: If the ligand concentration is too low or the ligand is not effectively stabilizing the Pd(0) species, the catalyst can precipitate.
-
Solvent Effects: In some aprotic solvents, a higher concentration of palladium can lead to faster deactivation.[3]
Q: How can I prevent the formation of palladium black?
A: To mitigate catalyst deactivation:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Adjust Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can sometimes help to stabilize the catalyst.
-
Consider a More Robust Catalyst System: Palladacycles or catalysts with bulky electron-rich phosphine ligands or NHC ligands can be more resistant to deactivation at higher temperatures.[1]
-
Use of Additives: In some cases, the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve catalyst stability and reaction rates, especially in multiphasic systems.[6][8]
Problem 3: Poor Regioselectivity or Isomerization of the Product
Q: I am obtaining a mixture of regioisomers or observing isomerization of the double bond in my product. How can I improve the selectivity?
A: Regioselectivity in Heck reactions is influenced by both steric and electronic factors. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position. Isomerization of the product can occur if the palladium-hydride species re-adds to the product olefin before it dissociates from the catalyst.
To improve selectivity:
-
Ligand Choice: Bidentate phosphine ligands can sometimes offer better control over regioselectivity compared to monodentate ligands by creating a more defined coordination sphere around the palladium center.[2]
-
Base: The choice of base can influence the rate of reductive elimination of the palladium-hydride species, thereby affecting the extent of product isomerization. The use of certain bases can facilitate the desired elimination pathway.[2]
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of side reactions like isomerization. Monitor the reaction progress and stop it once the starting material is consumed.
Data Presentation
Table 1: Effect of Base and Solvent on the Heck Reaction of 4-Bromoacetophenone with Styrene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | Water | 100 | 1.5 | 85 | [5] |
| 2 | K₂CO₃ | Water | 100 | 1.5 | 90 | [5] |
| 3 | Et₃N | Water | 100 | 1.5 | 45 | [5] |
| 4 | KOH | DMF | Reflux | 1.5 | 89 | [5] |
| 5 | Et₃N | DMF | Reflux | 1.5 | 92 | [5] |
| 6 | KOH | Toluene | Reflux | 1.5 | 25 | [5] |
| 7 | Et₃N | Toluene | Reflux | 1.5 | 35 | [5] |
Reaction conditions: 4-bromoacetophenone (1 mmol), styrene (1.5 mmol), base (3 mmol), TBAB (0.6 mmol), solvent (3 mL).
Table 2: Effect of Ligand on the Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | PPh₃ | K₂CO₃ | Dioxane | 80 | 50 | [9] |
| 2 | 4-Bromoacetophenone | dppp | K₂CO₃ | DMA | 140 | Good | [8] |
| 3 | 4-Chloroacetophenone | P(t-Bu)₃-HBF₄ | Et₃N | DMF | 100 | 82 | [8] |
| 4 | Mesityl Bromide | NHC | K₂CO₃ | TBAB | - | 88 | [1] |
Note: This table includes data for similar substrates to illustrate ligand effects, as direct comparative data for this compound with a range of ligands is not available in a single source. dppp = 1,3-Bis(diphenylphosphino)propane, NHC = N-Heterocyclic Carbene, TBAB = Tetrabutylammonium bromide.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) under an inert atmosphere.
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Add this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Troubleshooting decision tree for low-yield Heck reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Purity Assessment of 2-(4-Bromophenyl)acetophenone via High-Performance Liquid Chromatography
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(4-Bromophenyl)acetophenone, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to ensure accurate purity determination.
Introduction
This compound and related chalcones are often synthesized via Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[1][2] Purity assessment of the final product is critical to ensure the quality and consistency of subsequent reactions and products. HPLC is a widely used technique for this purpose due to its high resolution and sensitivity.[3][4] This guide outlines a standard reversed-phase HPLC (RP-HPLC) method and compares it with potential alternative analytical techniques.
Data Presentation: Comparison of Analytical Methods
The following table summarizes a typical RP-HPLC method for the analysis of this compound and compares it with Thin-Layer Chromatography (TLC) as a common alternative for qualitative or semi-quantitative analysis.
| Parameter | RP-HPLC Method | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[1] | Differential adsorption of the analyte onto a solid stationary phase with a less polar mobile phase.[2] |
| Stationary Phase | C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] | Silica gel 60 F254.[2] |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point is 80:20 (v/v).[3][5] | A mixture of Hexane and Ethyl Acetate, commonly in a 3:1 ratio.[2] |
| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength of 260 nm.[4] | UV lamp (254 nm) for visualization.[2] |
| Quantitative Capability | Excellent (High accuracy and precision).[6] | Semi-quantitative at best. |
| Resolution | High resolution, capable of separating closely related impurities. | Lower resolution compared to HPLC.[2] |
| Analysis Time | Typically 10-30 minutes per sample. | Relatively fast for qualitative checks. |
| Common Impurities | Starting materials (e.g., 4'-Bromoacetophenone, Benzaldehyde), and side-products (e.g., dibrominated derivatives).[7][8][9] | Can visualize starting materials and major byproducts if Rf values are sufficiently different.[2] |
Experimental Protocols
A detailed protocol for the RP-HPLC analysis of this compound is provided below. This method is adapted from general procedures for chalcone and acetophenone derivative analysis.[1][3]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
HPLC-grade Acetonitrile and water.[1]
-
Reference standard of this compound (if available).
-
0.45 µm syringe filters.[1]
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing HPLC-grade Acetonitrile and water in an 80:20 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
3. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample to be tested and dissolve it in the mobile phase in a 100 mL volumetric flask. Dilute to the mark with the mobile phase.
-
Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
4. Chromatographic Conditions
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
5. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetophenone, 2,2,4’-tribromo- | SIELC Technologies [sielc.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Study of Palladium Catalysts for Suzuki Coupling with 2-(4-Bromophenyl)acetophenone
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura cross-coupling reaction of 2-(4-Bromophenyl)acetophenone with phenylboronic acid. Due to a lack of direct comparative studies on this compound, this guide utilizes experimental data from the closely related and structurally similar substrate, 4-bromoacetophenone, to provide valuable insights into catalyst performance.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The choice of palladium catalyst is a critical factor influencing reaction yield, time, and overall efficiency. This guide focuses on a comparative analysis of three widely used palladium catalysts: Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of the three palladium catalysts in the Suzuki-Miyaura coupling of 4-bromoacetophenone with an ortho-substituted phenylboronic acid pinacol ester. These results are indicative of the expected performance with this compound.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | - | K₂CO₃ | DME | 80 | 2 | Low |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 84 |
Data adapted from a study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which provides a valuable comparison of these common catalysts under identical conditions.[1] A separate study on the coupling of 4-bromoacetophenone with phenylboronic acid using a novel Pd(II) complex achieved a 94% yield in 1 hour at 100°C in water with KOH as the base, highlighting the impact of catalyst and reaction condition optimization.[2]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling reaction. Specific parameters should be optimized for the particular substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
A reaction vessel is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is then purged with an inert gas (e.g., argon or nitrogen). The selected palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and a degassed solvent (e.g., DME, 10 mL) are added. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide. Subsequent transmetalation with the boronate complex (formed from the boronic acid and base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Based on the available data for the analogous 4-bromoacetophenone, Pd(dppf)Cl₂ emerges as a highly effective catalyst for the Suzuki-Miyaura coupling, offering a significantly higher yield in a shorter reaction time compared to Pd(PPh₃)₄ and Pd(OAc)₂ under the tested conditions.[1] The dppf ligand, a bulky and electron-rich ferrocenyl phosphine, is known to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, contributing to its superior performance. While Pd(PPh₃)₄ is a commonly used and versatile catalyst, it may require longer reaction times or higher temperatures to achieve comparable yields.[1] Pd(OAc)₂ used without a supporting ligand is generally less effective for this type of transformation.[4]
For researchers and professionals in drug development, the selection of Pd(dppf)Cl₂ could lead to more efficient and time-saving synthetic routes for biphenyl compounds derived from this compound. However, it is crucial to note that catalyst performance can be highly substrate-dependent, and optimization of reaction conditions (base, solvent, temperature, and catalyst loading) is recommended to achieve the best possible results for this specific transformation.
References
A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)acetophenone and 4'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric brominated acetophenone derivatives: 2-(4-Bromophenyl)acetophenone and 4'-bromoacetophenone. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application in organic synthesis and drug development, where they serve as versatile intermediates. This comparison is supported by theoretical principles and available experimental data.
Introduction to the Compounds
4'-Bromoacetophenone is a widely used intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure features a bromine atom at the para-position of the phenyl ring directly attached to the carbonyl group. This substitution pattern significantly influences the electronic properties of the carbonyl group and the acidity of the α-protons.
This compound , also known as desyl bromide, has a different substitution pattern where the 4-bromophenyl group is located at the α-carbon relative to the carbonyl group. This structural variation leads to different steric and electronic environments around the reactive centers of the molecule, namely the carbonyl carbon and the α-carbon.
Theoretical Comparison of Reactivity
The reactivity of these ketones is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. These, in turn, are influenced by electronic and steric effects of the substituents.
Electronic Effects:
-
In 4'-bromoacetophenone , the bromine atom exerts a -I (inductive) and +R (resonance) effect. Being a halogen, the inductive electron-withdrawing effect deactivates the benzene ring but also increases the electrophilicity of the carbonyl carbon. The para-position of the bromine allows for resonance delocalization, which can influence the stability of intermediates. The electron-withdrawing nature of the bromo-substituted ring enhances the acidity of the α-protons.
-
In This compound , the 4-bromophenyl group is not directly conjugated with the carbonyl group. Its primary influence on the carbonyl carbon is through an inductive effect, which is weaker due to the greater distance. The acidity of the single α-proton is significantly influenced by the phenyl and 4-bromophenyl substituents.
Steric Effects:
-
The carbonyl group in 4'-bromoacetophenone is sterically hindered on one side by the bromo-substituted phenyl ring and on the other by a methyl group.
-
This compound presents a much more sterically hindered environment around the carbonyl group, being flanked by a phenyl group and a 4-bromophenylmethyl group. This increased steric bulk is expected to reduce the rate of nucleophilic attack at the carbonyl carbon.
Quantitative Reactivity Data
Direct comparative experimental data for this compound is scarce in the literature. The following table summarizes available data for 4'-bromoacetophenone and provides theoretically predicted comparisons for this compound based on established chemical principles.
| Parameter | 4'-Bromoacetophenone | This compound (Predicted) | Rationale for Prediction |
| Reactivity towards Nucleophilic Addition | Moderate | Low | Increased steric hindrance around the carbonyl group in this compound significantly impedes the approach of nucleophiles. |
| Rate of Enolization | Relatively Fast | Slower | The acidity of the α-protons in 4'-bromoacetophenone is enhanced by the electron-withdrawing effect of the directly conjugated bromophenyl ring. In this compound, the α-proton is less acidic due to the lack of direct conjugation with an activating group. |
| Acidity of α-Protons (pKa) | Estimated ~18-19 | Estimated ~19-20 | The electron-withdrawing bromophenyl group directly attached to the carbonyl in 4'-bromoacetophenone stabilizes the enolate more effectively than the more distant substitution in this compound. |
| Susceptibility to α-Halogenation | High | Moderate | The rate of acid-catalyzed α-halogenation is dependent on the rate of enolization. Since 4'-bromoacetophenone is expected to enolize faster, it will undergo α-halogenation more readily. |
Experimental Protocols
To obtain direct comparative data, the following experimental protocols are proposed:
Competitive α-Bromination
This experiment aims to determine the relative rates of enolization, which correlates to the rate of α-halogenation.
Materials:
-
This compound
-
4'-Bromoacetophenone
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, 4'-bromoacetophenone, and the internal standard in glacial acetic acid.
-
To this solution, add a sub-stoichiometric amount of a solution of bromine in acetic acid (e.g., 0.1 equivalents) with vigorous stirring at a constant temperature (e.g., 25 °C).
-
After a set reaction time (e.g., 10 minutes), quench the reaction by adding an excess of saturated sodium bicarbonate solution.
-
Extract the organic components with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the unreacted starting materials and the mono-brominated products.
-
The ratio of the brominated products will give an indication of the relative reactivity of the two ketones towards α-bromination.
Parallel Nucleophilic Addition with Sodium Borohydride
This experiment compares the reactivity of the carbonyl group towards a nucleophile (hydride).
Materials:
-
This compound
-
4'-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Internal standard (e.g., naphthalene)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Set up two parallel reactions. In each flask, dissolve an equal molar amount of either this compound or 4'-bromoacetophenone and the internal standard in methanol.
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add an identical, sub-stoichiometric amount of a freshly prepared solution of sodium borohydride in methanol (e.g., 0.25 equivalents) simultaneously.
-
Monitor the progress of both reactions at regular intervals by taking aliquots and analyzing them by TLC and HPLC.
-
By comparing the rate of disappearance of the starting materials in both reactions, the relative reactivity towards nucleophilic addition can be determined.
Visualization of Reactivity Factors
The following diagram illustrates the key structural factors that influence the reactivity of the two compounds.
Caption: Factors influencing the reactivity of the two ketones.
Conclusion
For researchers in drug development and organic synthesis, this difference in reactivity is a critical consideration. 4'-Bromoacetophenone is a suitable substrate for reactions requiring a reactive ketone, such as aldol condensations or Grignard reactions. This compound, on the other hand, might be preferred when selective reaction at other sites of a molecule is desired, with the ketone functionality being less prone to react. The proposed experimental protocols can be employed to quantify these reactivity differences and aid in the rational design of synthetic routes.
References
A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography for 2-(4-Bromophenyl)acetophenone Products
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral compounds where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the absolute structure confirmation of 2-(4-Bromophenyl)acetophenone and its derivatives, supported by experimental data and detailed protocols.
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of the electron density within the molecule can be generated, revealing the exact spatial arrangement of its atoms.[4] The presence of a heavy atom, such as the bromine in this compound, is particularly advantageous for this technique as it enhances the anomalous dispersion effect, which is crucial for the unambiguous assignment of the absolute stereochemistry.
While powerful, X-ray crystallography is not without its challenges, the most significant being the requirement for a high-quality single crystal of the analyte.[3] This has spurred the development and application of alternative and complementary techniques, primarily solution-state methods such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
This guide will delve into the experimental protocols for each of these key techniques and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for absolute structure determination is often a trade-off between the level of detail required, the nature of the sample, and available resources. The following table summarizes the key performance indicators for X-ray crystallography, VCD, and NMR spectroscopy.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Solvating Agents |
| Principle | X-ray diffraction by a single crystal | Differential absorption of left and right circularly polarized infrared light | Formation of diastereomeric complexes with distinct NMR signals |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution |
| Sample Amount | 0.1-0.5 mg (for a good crystal) | 1-10 mg | 1-5 mg |
| Measurement Time | Hours to days (including crystal screening and data collection) | 1-4 hours per sample | Minutes to hours per sample |
| Instrumentation Cost | High | Moderate to High | High |
| Data Analysis | Can be complex, requires specialized software | Requires quantum chemical calculations (DFT) for comparison | Relatively straightforward interpretation of spectra |
| Accuracy | Unambiguous and definitive for absolute configuration | High confidence when experimental and calculated spectra correlate well | High confidence for determining enantiomeric ratio and can infer absolute configuration based on established models |
| Key Advantage | Provides a complete 3D structure with high precision | Does not require crystallization; provides solution-state conformation | Rapid analysis of enantiomeric purity; non-destructive |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Indirect method requiring computational modeling; interpretation can be complex | Indirect method for absolute configuration; requires a suitable chiral auxiliary |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments discussed.
X-ray Crystallography of a this compound Analogue
1. Crystal Growth:
- Synthesize the target compound, in this case, (E)-1-(4-Bromophenyl)but-2-en-1-one, via a Friedel–Crafts acylation of bromobenzene with crotonyl chloride in carbon disulfide, using aluminum chloride as a catalyst.[5]
- Purify the crude product by column chromatography.
- Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol).
2. Data Collection:
- Mount a suitable single crystal (typically 0.1-0.4 mm in dimensions) on a goniometer head.
- Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 150 K).
- A full sphere of data is typically collected using a series of ω and φ scans.
3. Structure Solution and Refinement:
- Process the collected data (integration and scaling) using appropriate software (e.g., APEX2 and SAINT).
- Solve the crystal structure using direct methods (e.g., SHELXS97) and refine the structure by full-matrix least-squares on F² (e.g., SHELXL).
- Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer. The presence of the bromine atom significantly improves the reliability of this determination.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6]
1. Sample Preparation:
- Dissolve 5-10 mg of the enantiomerically pure this compound product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
- Use an IR cell with BaF₂ windows and a pathlength of about 100 µm.
2. Spectral Acquisition:
- Record the VCD and infrared (IR) spectra simultaneously on a VCD spectrometer.
- Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.
- Average a sufficient number of scans (typically for 2-4 hours) to achieve an adequate signal-to-noise ratio.
3. Computational Analysis:
- Perform a conformational search for the molecule using molecular mechanics.
- Optimize the geometries of the low-energy conformers and calculate their vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
- Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
- Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good agreement in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method is particularly useful for determining the enantiomeric purity and can be used to infer the absolute configuration.
1. Sample Preparation:
- Prepare a solution of the this compound product (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire a standard ¹H NMR spectrum of the sample.
- Add a chiral solvating agent (e.g., (R)-(-)-tert-butylphenylphosphinothioic acid) to the NMR tube in small increments.
2. Spectral Acquisition:
- Acquire ¹H NMR spectra after each addition of the CSA.
- Monitor the signals of the protons close to the chiral center. The interaction with the CSA will lead to the formation of diastereomeric complexes, which will have slightly different chemical shifts, resulting in the splitting of signals for the two enantiomers.
3. Data Analysis:
- Determine the enantiomeric ratio by integrating the separated signals.
- The direction of the chemical shift change for specific protons upon complexation can be correlated with the absolute configuration based on established models for the specific CSA used. This often requires comparison with known compounds or computational modeling of the diastereomeric complexes.
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided in DOT language.
Caption: Experimental workflows for absolute structure confirmation.
References
- 1. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Spectroscopic comparison of 2-(4-Bromophenyl)acetophenone starting material and product
A detailed analysis of the spectroscopic changes accompanying the conversion of 4'-Bromoacetophenone to 2,4'-Dibromoacetophenone, providing researchers in drug development and organic synthesis with key comparative data.
This guide presents a comprehensive spectroscopic comparison of the starting material, 4'-Bromoacetophenone, and its α-brominated product, 2,4'-Dibromoacetophenone. The introduction of a bromine atom on the α-carbon of the acetophenone moiety induces significant changes in the molecule's spectroscopic properties. This analysis, supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offers a clear differentiation between the two compounds.
Executive Summary of Spectroscopic Data
The key spectroscopic data for 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone are summarized in the tables below, providing a quick reference for their characterization.
Table 1: Infrared Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 4'-Bromoacetophenone | ~1685 | C=O (Aryl ketone) |
| ~3000-3100 | C-H (Aromatic) | |
| ~2925 | C-H (Aliphatic, CH₃) | |
| ~1580, ~1485 | C=C (Aromatic) | |
| ~1070 | C-Br (Aryl) | |
| 2,4'-Dibromoacetophenone | ~1695 | C=O (α-Haloketone) |
| ~3000-3100 | C-H (Aromatic) | |
| ~2950 | C-H (Aliphatic, CH₂) | |
| ~1580, ~1480 | C=C (Aromatic) | |
| ~1070 | C-Br (Aryl) | |
| ~650 | C-Br (Alkyl) |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃, chemical shifts in ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4'-Bromoacetophenone | ~7.85 | d | 2H | Aromatic (ortho to C=O) |
| ~7.60 | d | 2H | Aromatic (meta to C=O) | |
| ~2.60 | s | 3H | -COCH₃ | |
| 2,4'-Dibromoacetophenone | ~7.80 | d | 2H | Aromatic (ortho to C=O) |
| ~7.65 | d | 2H | Aromatic (meta to C=O) | |
| ~4.40 | s | 2H | -COCH₂Br |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, chemical shifts in ppm)
| Compound | Chemical Shift (δ) | Assignment |
| 4'-Bromoacetophenone | ~197 | C=O |
| ~136 | Aromatic (quaternary, C-C=O) | |
| ~132 | Aromatic (CH, meta to C=O) | |
| ~130 | Aromatic (CH, ortho to C=O) | |
| ~128 | Aromatic (quaternary, C-Br) | |
| ~27 | -COCH₃ | |
| 2,4'-Dibromoacetophenone | ~191 | C=O |
| ~135 | Aromatic (quaternary, C-C=O) | |
| ~132 | Aromatic (CH, meta to C=O) | |
| ~130 | Aromatic (CH, ortho to C=O) | |
| ~129 | Aromatic (quaternary, C-Br) | |
| ~31 | -COCH₂Br |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 4'-Bromoacetophenone | 198/200 (due to ⁷⁹Br/⁸¹Br isotopes) | 183/185 ([M-CH₃]⁺), 155/157, 76 |
| 2,4'-Dibromoacetophenone | 276/278/280 (due to ⁷⁹Br₂/⁷⁹Br⁸¹Br/⁸¹Br₂ isotopes) | 197/199 ([M-Br]⁺), 183/185, 155/157, 76 |
Experimental Protocols
Synthesis of 2,4'-Dibromoacetophenone from 4'-Bromoacetophenone
This synthesis involves the α-bromination of a ketone, a fundamental reaction in organic chemistry.
Materials:
-
4'-Bromoacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bisulfite (NaHSO₃) solution (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Dissolve 4'-Bromoacetophenone in glacial acetic acid in a round-bottom flask.
-
Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the solution, while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4'-Dibromoacetophenone by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: NMR Spectrometer (e.g., 300 MHz or 500 MHz).
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.
Mass Spectrometry (MS):
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a Gas Chromatography (GC) system.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Caption: Synthetic workflow for the preparation of 2,4'-Dibromoacetophenone.
Caption: General workflow for the spectroscopic analysis of the compounds.
Conclusion
The spectroscopic data presented provides a clear and objective comparison between 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone. The key differentiating features are the appearance of a singlet at ~4.40 ppm in the ¹H NMR spectrum and a peak at ~31 ppm in the ¹³C NMR spectrum of the product, corresponding to the -COCH₂Br group. Additionally, the mass spectrum of the product shows a characteristic isotopic pattern for two bromine atoms. This guide serves as a valuable resource for the unambiguous identification and characterization of these compounds in a research and development setting.
Comparing the efficacy of different bases in the synthesis of chalcones from 2-(4-Bromophenyl)acetophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of chalcone scaffolds is a critical starting point for the development of novel therapeutics. This guide provides an objective comparison of the efficacy of different bases in the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, a brominated chalcone, from 4-bromoacetophenone and benzaldehyde via the Claisen-Schmidt condensation. The following analysis is supported by experimental data from peer-reviewed literature.
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen. The choice of base and reaction conditions can significantly influence the yield and purity of the resulting α,β-unsaturated ketone. This guide focuses on a comparative analysis of commonly used alkali metal hydroxides as catalysts in this transformation.
Quantitative Comparison of Base Efficacy
The selection of a suitable base is pivotal for optimizing the synthesis of 4-bromochalcone. Below is a summary of reported yields and reaction conditions for different bases.
| Base | Method | Reaction Time | Yield (%) |
| Sodium Hydroxide (NaOH) | Conventional Stirring | 3 hours | 94.61% |
| Microwave Irradiation | 45 seconds | 89.39% | |
| Potassium Hydroxide (KOH) | Conventional Shaking | 3 minutes | 95% |
| Solvent-Free Grinding | 15 minutes | Not specified |
Discussion of Base Efficacy
Both sodium hydroxide and potassium hydroxide have demonstrated high efficacy in catalyzing the synthesis of 4-bromochalcone, with reported yields exceeding 90% under conventional conditions. The choice between NaOH and KOH may therefore depend on other factors such as cost, availability, and the desired reaction time and methodology.
The conventional stirring method using 10% aqueous NaOH provides a high yield of 94.61% over a 3-hour period. A significantly faster, albeit slightly lower-yielding, alternative is microwave-assisted synthesis with NaOH, which can be completed in just 45 seconds.
Potassium hydroxide, when used in a conventional shaking method with ethanol, has been reported to produce an outstanding 95% yield in a remarkably short reaction time of 3 minutes. A solvent-free grinding method using solid KOH has also been described as an environmentally friendly "green chemistry" approach, although specific yield data for this exact chalcone was not available in the reviewed literature.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of 4-bromochalcone using different bases.
Protocol 1: Synthesis using Sodium Hydroxide (Conventional Stirring)
Materials:
-
4-bromoacetophenone (2.5 mmol)
-
Benzaldehyde (2.5 mmol)
-
Ethanol (1.25 mL)
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring until fully dissolved.
-
To this solution, add benzaldehyde (2.5 mmol).
-
Add 10% NaOH solution (1.5 mL) dropwise to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a desiccator.
-
The product can be further purified by recrystallization from ethanol.[1]
Protocol 2: Synthesis using Potassium Hydroxide (Conventional Shaking)
Materials:
-
4′-bromo-acetophenone (1 mmol)
-
4-butylbenzaldehyde (1 mmol)
-
Ethanol (0.5 mL)
-
Pulverized Potassium Hydroxide (KOH) (1 mmol)
-
Reaction vessel
Procedure:
-
Add 4-butylbenzaldehyde (1 mmol) and 4′-bromo-acetophenone (1 mmol) to ethanol (0.5 mL) in a suitable reaction vessel.
-
Add pulverized KOH (1 mmol) to the mixture.
-
Keep the reaction mixture under manual shaking for 3 minutes at 25 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Collect the resulting crystals by vacuum filtration.
-
The product can be further purified by recrystallization from ethanol.[2]
Protocol 3: Synthesis using Potassium Hydroxide (Solvent-Free Grinding)
Materials:
-
4-bromoacetophenone (10 mmol)
-
Benzaldehyde (10 mmol)
-
Solid Potassium Hydroxide (KOH) pellets (20 mmol)
-
Mortar and pestle
-
Cold water
-
10% Hydrochloric acid (HCl)
Procedure:
-
Place 4-bromoacetophenone (10 mmol), benzaldehyde (10 mmol), and solid KOH pellets (20 mmol) in a mortar.
-
Grind the mixture with a pestle for 15 minutes at room temperature.
-
Dilute the obtained solid mixture with cold water.
-
Acidify the mixture with cold 10% HCl.
-
Filter the resulting solid product and wash with cold water.
-
The crude product can be purified by recrystallization.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 4-bromochalcone.
Caption: Logical relationship of reactants and conditions in the synthesis.
References
Quantitative NMR (qNMR) for Purity Determination of 2-(4-Bromophenyl)acetophenone: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a key intermediate like 2-(4-Bromophenyl)acetophenone, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and illustrative data.
The Power of Orthogonal Methods
Relying on a single analytical method for purity determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] This guide explores the comparison of a spectroscopic method (qNMR) with chromatographic methods (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), highlighting the strengths and weaknesses of each approach.
qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) is a primary analytical method, meaning it provides a direct measurement of the analyte's concentration.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2] This is a significant advantage, especially when analyzing new chemical entities or when a certified standard of the analyte is unavailable.[4]
Workflow of a qNMR Experiment
The process of a qNMR measurement can be broken down into four main steps: method planning, sample preparation, data collection, and data processing.[3]
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
The choice between qNMR and chromatographic techniques like HPLC and GC for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on separation and detection.[2] | Comparative method based on separation of volatile compounds. |
| Accuracy | High, as it provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] | High for volatile analytes, but requires derivatization for non-volatile compounds. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[2] | Very good, with low RSD.[2] | Very good, with low RSD. |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Typically requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Analysis Time | Relatively fast, typically 10-15 minutes per sample.[4] | Can be longer due to column equilibration and gradient elution. | Generally faster than HPLC for volatile compounds. |
| Sample Throughput | Can be automated for high throughput. | High, with well-established autosampler technology. | High, with well-established autosampler technology. |
| Destructive | Non-destructive, sample can be recovered. | Destructive. | Destructive. |
| Applicability | Broad applicability to any soluble organic compound with NMR-active nuclei.[4] | Wide applicability, especially for non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable compounds. |
Illustrative Purity Data
The following table presents representative quantitative data for the purity assessment of a hypothetical batch of this compound.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| ¹H-qNMR | 99.2 | 0.2% |
| HPLC-UV (Area %) | 99.5 | 0.5% |
| GC-FID | 99.1 | 0.3% |
| Note: The data presented are illustrative and may vary depending on the specific experimental conditions and instrumentation. |
In this example, qNMR provides a purity value that is in good agreement with the chromatographic methods. Any discrepancy can often be attributed to the presence of impurities that may have different response factors in the UV detector for HPLC or may not be volatile enough for GC analysis.[2] qNMR, being a molar-based technique, provides a more accurate representation of the composition in such cases.[2]
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC-UV, and GC-FID are outlined below.
¹H-qNMR Protocol
This method is designed for the direct quantification of this compound using an internal standard.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Internal Standard : A certified reference material with known purity, soluble in the same solvent as the analyte, and with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).[4][5]
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring complete dissolution of both the analyte and the internal standard.[5]
-
Sample Preparation :
-
Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial.[6]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the deuterated solvent.[5][6]
-
Ensure complete dissolution, using a vortex mixer if necessary.[5]
-
Transfer the solution to a clean, dry NMR tube.[5]
-
-
NMR Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[6]
-
Relaxation Delay (d1) : At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans : 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time : Typically 2-4 seconds to ensure good digital resolution.[1]
-
Spectral Width : To encompass all signals of interest.[1]
-
-
Data Processing and Quantification :
-
Apply appropriate phasing and baseline correction to the spectrum.[1]
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet for the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
-
HPLC-UV Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation : HPLC system with a pump, autosampler, and UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of acetonitrile and water is typically used.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by the UV maximum of this compound (e.g., 254 nm).
-
Sample Preparation : Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a known concentration (e.g., 1 mg/mL) and dilute as necessary.
-
Quantification : Purity is often determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
GC-FID Protocol
This method is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).
-
Carrier Gas : Helium or hydrogen.
-
Temperature Program : An oven temperature gradient is used to separate components based on their boiling points.
-
Sample Preparation : Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Quantification : Similar to HPLC, purity can be estimated by area percent, or more accurately determined using a calibration curve prepared with a reference standard.
Conclusion
Quantitative NMR is a powerful, direct, and non-destructive technique for determining the purity of this compound.[2][3] Its ability to provide an absolute purity value without the need for a specific reference standard makes it an invaluable tool in research, development, and quality control.[4] While chromatographic methods like HPLC and GC are highly sensitive for detecting trace impurities, they often rely on the availability of reference standards for accurate quantification and can be influenced by the response factors of different compounds.[2][8] The use of orthogonal methods, such as a combination of qNMR and HPLC, provides the most comprehensive and reliable assessment of a compound's purity, ensuring the highest level of confidence in the analytical results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enovatia.com [enovatia.com]
Comparative analysis of reaction times for Suzuki coupling with different aryl bromides
A comparative analysis of reaction times for the Suzuki-Miyaura coupling is crucial for researchers in organic synthesis and drug development to optimize reaction conditions and predict outcomes. The reactivity of aryl bromides in this palladium-catalyzed cross-coupling reaction is significantly influenced by both electronic and steric factors. This guide provides a comparative overview of reaction times for various aryl bromides, supported by experimental data, detailed protocols, and visualizations of the reaction mechanism and workflow.
Influence of Electronic and Steric Effects
The rate of the Suzuki-Miyaura coupling is largely dictated by the oxidative addition step, which is the initial reaction of the aryl bromide with the palladium(0) catalyst. The electronic properties of the substituents on the aryl bromide play a key role in this step. Electron-withdrawing groups (EWGs) on the aryl ring generally increase the reaction rate by making the carbon-bromine bond more susceptible to cleavage by the electron-rich palladium catalyst. Conversely, electron-donating groups (EDGs) can decrease the reaction rate.[1][2]
Steric hindrance, particularly from substituents in the ortho position to the bromine atom, can significantly slow down the reaction.[3][4] Bulky ortho-substituents can impede the approach of the palladium catalyst to the C-Br bond, thereby hindering the oxidative addition step.[3] Overcoming this steric challenge often requires specialized bulky and electron-rich phosphine ligands, higher temperatures, or longer reaction times.[5][6]
Comparative Reaction Times of Various Aryl Bromides
The following table summarizes the reaction times and yields for the Suzuki-Miyaura coupling of different aryl bromides with phenylboronic acid under various reported conditions. It is important to note that the reaction conditions are not identical across all entries, which will influence the direct comparison of reaction times.
| Aryl Bromide | Substituent Type | Reaction Time | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Reference |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | 1.5 h | 99 | [PdCl2(NHC)] | K2CO3 | DMF/H2O | 80 | [7] |
| 4-Bromoacetophenone | Electron-withdrawing | 1 h | 98 | Pd(II)-complex | KOH | Water | 100 | [8] |
| Bromobenzene | Unsubstituted | 4 h | 98 | Bulky bis(pyrazolyl)palladium complex | K2CO3 | Toluene | 140 | [9] |
| 4-Bromotoluene | Electron-donating | 6 h | 96 | [PdCl2(glycine)2] | K2CO3 | Water | RT | [10] |
| 4-Bromoanisole | Electron-donating | 4 h | 99 | Pd@[Ni(H2BDP-SO3)2] | K2CO3 | Methanol | 60 | [11] |
| 2-Bromotoluene | Sterically hindered | 4 h | 97 | Pd@[Ni(H2BDP-SO3)2] | K2CO3 | Methanol | 60 | [11] |
| 2-Bromoanisole | Sterically hindered | 1 h | ~95 | Pd complex in porous polymer | K2CO3 | EtOH/H2O | 50 | [12] |
| 2,6-Dimethylbromobenzene | Sterically hindered | 30 min | 98 | Pd(dba)2 / R-Phos | K3PO4·H2O | Dioxane | 100 | [5] |
| 2,4,6-Triisopropylbromobenzene | Highly sterically hindered | 1 h | 95 | Pd(dba)2 / R-Phos | K3PO4·H2O | THF | RT | [5] |
Experimental Protocols
Below are generalized experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized based on the substrates being used.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.1-1 mol%), and base (2.0-3.0 mmol) in a suitable solvent (5-10 mL) is prepared in a reaction vessel.[10][13] The vessel is then sealed and the mixture is stirred at the desired temperature for the specified reaction time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[13]
Example Protocol for a Sterically Hindered Coupling:
In a glovebox, a vial is charged with the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), K3PO4·H2O (3.0 mmol), the palladium precatalyst (e.g., Pd(dba)2, 0.01 mol%), and the phosphine ligand (e.g., R-Phos, 0.03 mol%).[5] The appropriate anhydrous solvent (e.g., dioxane or THF) is added, and the vial is sealed. The reaction mixture is then stirred at the specified temperature (e.g., room temperature or 100 °C) for the designated time.[5] Workup and purification follow the general procedure described above.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comparative analysis of reaction times for different aryl bromides in the Suzuki-Miyaura coupling.
Caption: Workflow for comparing Suzuki coupling reaction times.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Modern Catalysts for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)acetophenone
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of biaryl compounds. While the classical catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), has been a workhorse in this field, modern catalysts often offer significant advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of a modern catalyst system, Pd(OAc)2 with the bulky electron-rich phosphine ligand SPhos, against the traditional Pd(PPh3)4 for the coupling of 2-(4-Bromophenyl)acetophenone with phenylboronic acid.
Catalyst Performance Comparison
Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have demonstrated superior performance in Suzuki-Miyaura couplings, especially with challenging substrates like sterically hindered or electron-rich aryl halides.[1] These advanced systems often allow for lower catalyst loadings, milder reaction temperatures, and shorter reaction times compared to Pd(PPh3)4.[1][2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh3)4 | 1.0 - 5.0 | K2CO3 | Toluene/H2O | 100 | 12 - 24 | 75 - 85 |
| Pd(OAc)2 / SPhos | 0.5 - 1.0 | K3PO4 | Dioxane/H2O | 80 - 100 | 2 - 6 | >95 |
Note: The data is compiled from typical conditions and results reported in the literature for similar substrates.[1][3][4][5]
Key Insights:
-
The Pd(OAc)2/SPhos system can achieve higher yields with significantly lower catalyst loading.[1]
-
Reactions with the modern catalyst proceed faster and often at lower temperatures, enhancing energy efficiency and potentially reducing byproduct formation.[2]
-
The choice of base is crucial; K3PO4 is commonly paired with advanced phosphine ligands, while K2CO3 is typical for classical Pd(PPh3)4 systems.[1]
Experimental Workflow and Catalytic Cycle
The overall process for setting up a Suzuki-Miyaura coupling reaction is consistent, regardless of the specific catalyst used. The key difference lies in the handling of the catalyst components, as modern systems often involve an air-sensitive phosphine ligand that requires an inert atmosphere.
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of bulky, electron-rich ligands like SPhos is attributed to their ability to promote both the oxidative addition and the final reductive elimination step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.
This protocol is based on standard procedures for Suzuki couplings using Pd(PPh3)4.[3]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh3)4 (0.02 mmol, 2 mol%).
-
Solvent and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol is adapted from procedures utilizing bulky biarylphosphine ligands.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Precursor Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane (5 mL). The mixture should be maintained under an inert atmosphere.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 2-6 hours, monitoring the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
For the Suzuki-Miyaura coupling of substrates like this compound, modern catalyst systems such as Pd(OAc)2/SPhos offer substantial advantages over the traditional Pd(PPh3)4. These benefits include higher yields, lower catalyst loadings, milder conditions, and shorter reaction times, making them a more efficient and cost-effective choice for researchers in synthetic and medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of 2-(4-Bromophenyl)Acetophenone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 2-(4-Bromophenyl)Acetophenone as a hazardous, halogenated organic waste. Ensure all disposal activities comply with local, state, and federal regulations. Personnel handling this compound must be trained in hazardous waste management.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.
Pre-Disposal Safety and Handling
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard procedure for halogenated organic compounds. The key principle is segregation to prevent chemical reactions and to facilitate appropriate waste treatment, which is typically high-temperature incineration.[2][3]
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.[2][4] This is because the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and complexity.
-
Also, avoid mixing with other waste streams such as aqueous waste, strong acids or bases, and heavy metals.[4][5]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical and should have a secure screw-top cap.[6]
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[5][6]
-
Include the approximate concentration and quantity of the waste.
-
The date of accumulation should also be clearly marked on the label.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[5]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
5. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials such as vermiculite or sand.
-
Collect and Contain: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling 2-(4-Bromophenyl)Acetophenone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 2-(4-Bromophenyl)Acetophenone, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as a skin and eye irritant and may cause respiratory irritation, the following personal protective equipment is mandatory.[1][2]
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1. |
| Hand Protection | Gloves | Nitrile gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respiratory Mask | Use in a well-ventilated area or under a fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure a calibrated analytical balance is available in a designated weighing area.
-
Prepare a clean, dry, and appropriately labeled container to receive the weighed compound.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Weighing and Handling :
-
All handling of solid this compound should be conducted within a chemical fume hood to avoid inhalation of dust particles.
-
Use a clean spatula for transferring the solid.
-
Carefully weigh the desired amount of the compound.
-
Close the container securely immediately after weighing.
-
-
Post-Handling :
-
Clean the spatula and weighing area thoroughly.
-
Dispose of any contaminated weighing paper or other disposable materials in the designated halogenated organic waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial.
Required Spill Kit Materials :
-
Absorbent pads
-
Broom and dustpan (or other suitable tools for collecting solids)
-
Sealable plastic bags for waste disposal
-
Appropriate PPE (as listed in the table above)
Spill Cleanup Procedure :
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Control the Spill : For a solid spill, carefully sweep or scoop the material to a central location, avoiding the creation of dust.[3][4]
-
Collect the Spilled Material : Place the collected solid into a sealable plastic bag.[3][4]
-
Decontaminate the Area : Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same plastic bag as the spilled solid.
-
Label and Dispose : Seal the bag and label it clearly as "Hazardous Waste: this compound Spill Debris." Dispose of it according to the disposal plan for halogenated organic compounds.
-
Report the Incident : Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Segregation :
-
All waste containing this compound must be segregated from non-halogenated chemical waste.[2][5][6] This is crucial as the disposal methods for these two types of waste are different and mixing them can lead to hazardous reactions and increased disposal costs.[6]
-
Use a designated, clearly labeled, and sealed waste container for "Halogenated Organic Waste."
-
-
Waste Collection :
-
Place all solid waste, including contaminated gloves, weighing paper, and spill cleanup materials, into the designated halogenated waste container.
-
For solutions containing this compound, collect them in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
Labeling and Storage :
-
Ensure the waste container is always securely closed when not in use.
-
The label on the waste container should clearly state "Hazardous Waste," list the full chemical name "this compound," and indicate the approximate quantity.
-
Store the waste container in a designated and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
